Technical Documentation Center

2-(tert-Butoxycarbonyl)isoxazolidine-5-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(tert-Butoxycarbonyl)isoxazolidine-5-carboxylic acid
  • CAS: 2169117-82-0

Core Science & Biosynthesis

Foundational

2-(tert-Butoxycarbonyl)isoxazolidine-5-carboxylic acid CAS number and molecular weight

An In-depth Technical Guide to 2-(tert-Butoxycarbonyl)isoxazolidine-5-carboxylic acid Abstract This technical guide provides a comprehensive overview of 2-(tert-Butoxycarbonyl)isoxazolidine-5-carboxylic acid, a heterocyc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-(tert-Butoxycarbonyl)isoxazolidine-5-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of 2-(tert-Butoxycarbonyl)isoxazolidine-5-carboxylic acid, a heterocyclic building block of significant interest in medicinal chemistry and drug development. The isoxazolidine scaffold is recognized as a privileged structure due to its prevalence in biologically active compounds.[1][2] This document details the compound's fundamental physicochemical properties, outlines a robust synthetic strategy, and explores its applications as a versatile synthon for creating novel therapeutic agents. The guide is intended for researchers, scientists, and professionals in the field of drug discovery, offering field-proven insights and self-validating protocols to ensure scientific integrity and reproducibility.

Introduction: The Strategic Value of the Isoxazolidine Scaffold

The pursuit of novel molecular entities with therapeutic potential is a cornerstone of modern drug discovery. Within the vast landscape of chemical structures, certain scaffolds appear with remarkable frequency in bioactive molecules. These are termed "privileged scaffolds" for their ability to interact with a variety of biological targets. The isoxazolidine ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is one such scaffold, found in numerous natural products and synthetic compounds with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[2][3]

2-(tert-Butoxycarbonyl)isoxazolidine-5-carboxylic acid emerges as a particularly strategic asset for the medicinal chemist. It features two key functionalities that enable its utility as a versatile building block:

  • A Carboxylic Acid Moiety : This functional group is present in over 450 marketed drugs and is a critical pharmacophore for interacting with biological targets.[4][5] It also serves as a synthetic handle for elaboration into amides, esters, and other functional groups, allowing for the systematic exploration of a molecule's structure-activity relationship (SAR).

  • A Boc-Protected Nitrogen : The tert-butoxycarbonyl (Boc) group is a widely used protecting group in organic synthesis. Its presence renders the isoxazolidine nitrogen unreactive under many reaction conditions, allowing for selective chemistry to be performed at the carboxylic acid terminus. The Boc group can be removed under mild acidic conditions, revealing a secondary amine that can be further functionalized, adding another vector for molecular diversification.

This guide delves into the core attributes of this compound, providing the technical foundation necessary for its effective application in research and development.

Physicochemical Properties and Characterization

The fundamental identity of a chemical compound is established by its unique properties and its response to analytical interrogation. The key identifiers and properties for 2-(tert-Butoxycarbonyl)isoxazolidine-5-carboxylic acid are summarized below.

PropertyValueSource
CAS Number 2169117-82-0[6][7]
Molecular Formula C9H15NO5[6][7]
Molecular Weight 217.2 g/mol [7]
Linear Formula C9H15O5N1[6]
Physical Form Powder[6]
Storage Temperature Room Temperature[6]

Characterization of this molecule would typically involve a suite of spectroscopic techniques to confirm its structure and assess its purity, as is standard for related isoxazolidine derivatives.[1][2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR would be used to confirm the connectivity of atoms and the presence of both the isoxazolidine ring protons and the characteristic signals of the tert-butyl group.

  • Infrared (IR) Spectroscopy : Key stretches would be observed for the carboxylic acid O-H and C=O groups, as well as the C=O of the Boc-carbamate.

  • Mass Spectrometry (MS) : This technique would be used to confirm the molecular weight of the compound.

Synthesis and Methodologies: A Chemist's Perspective

The construction of the isoxazolidine ring is most effectively achieved through a [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition.[3][8] This powerful reaction class is a cornerstone of heterocyclic chemistry, allowing for the stereocontrolled formation of five-membered rings. In the context of synthesizing 2-(tert-Butoxycarbonyl)isoxazolidine-5-carboxylic acid, a plausible and efficient strategy involves the reaction of a nitrone (the 1,3-dipole) with a suitable dipolarophile, such as an acrylate derivative.

Conceptual Synthetic Workflow

The diagram below illustrates the logical flow for the synthesis, starting from simple precursors and culminating in the target molecule. The causality behind this workflow lies in its efficiency and convergence, building the core scaffold in a single, powerful step.

G cluster_0 Precursor Synthesis cluster_1 1,3-Dipole Formation cluster_2 Cycloaddition cluster_3 Final Product N_Boc_Hydroxylamine N-Boc-Hydroxylamine Nitron_Formation Nitron Formation N_Boc_Hydroxylamine->Nitron_Formation Glyoxylic_Acid Glyoxylic Acid Glyoxylic_Acid->Nitron_Formation Cycloaddition [3+2] Cycloaddition Nitron_Formation->Cycloaddition Intermediate Nitrone Acrylic_Acid Acrylic Acid (Dipolarophile) Acrylic_Acid->Cycloaddition Target_Molecule 2-(tert-Butoxycarbonyl) isoxazolidine-5-carboxylic acid Cycloaddition->Target_Molecule Purification

Caption: Conceptual workflow for the synthesis via 1,3-dipolar cycloaddition.

Experimental Protocol: A Step-by-Step Guide

This protocol is a representative, self-validating methodology derived from established principles of isoxazolidine synthesis.[3][8][9]

Objective: To synthesize 2-(tert-Butoxycarbonyl)isoxazolidine-5-carboxylic acid.

Materials:

  • N-Boc-hydroxylamine

  • Glyoxylic acid monohydrate

  • Acrylic acid

  • Dichloromethane (DCM), anhydrous

  • Magnesium sulfate (MgSO4), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • In situ Nitrone Formation:

    • To a round-bottom flask charged with a magnetic stir bar, add N-Boc-hydroxylamine (1.0 eq) and glyoxylic acid monohydrate (1.05 eq).

    • Dissolve the solids in anhydrous DCM (approx. 0.2 M concentration).

    • Stir the reaction mixture at room temperature for 4-6 hours. The formation of the intermediate nitrone occurs via condensation. Causality: This step generates the reactive 1,3-dipole necessary for the cycloaddition. Performing it "in situ" avoids the need to isolate the often-unstable nitrone intermediate.

  • 1,3-Dipolar Cycloaddition:

    • To the solution containing the freshly generated nitrone, add acrylic acid (1.2 eq).

    • Continue stirring the reaction at room temperature for 18-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Causality: The electron-deficient double bond of acrylic acid acts as the dipolarophile, reacting with the electron-rich nitrone to form the five-membered isoxazolidine ring. The regioselectivity is governed by the electronic properties of the reactants.

  • Workup and Purification:

    • Once the reaction is complete (as indicated by TLC), concentrate the mixture under reduced pressure to remove the DCM.

    • Redissolve the crude residue in EtOAc and wash with a saturated aqueous solution of sodium bicarbonate (to remove excess acrylic acid) followed by brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.

    • Purify the resulting crude oil/solid by silica gel column chromatography using a gradient of hexanes and EtOAc to afford the pure 2-(tert-Butoxycarbonyl)isoxazolidine-5-carboxylic acid.

  • Characterization:

    • Confirm the identity and purity of the final product using NMR, IR, and MS analysis as described in Section 2.0.

Applications in Drug Discovery and Development

The utility of 2-(tert-Butoxycarbonyl)isoxazolidine-5-carboxylic acid stems from its pre-configured, functionalized scaffold, which can be readily incorporated into larger, more complex molecules.

A Scaffold for Library Synthesis

The molecule serves as an excellent starting point for creating libraries of related compounds for high-throughput screening. The carboxylic acid can be coupled with a diverse panel of amines to generate a library of amides, while the Boc-protected nitrogen can be deprotected and subsequently acylated or alkylated with another set of diverse reagents. This two-dimensional diversification allows for a rapid exploration of the chemical space around the isoxazolidine core.

G cluster_0 Vector 1: Carboxylic Acid cluster_1 Vector 2: Nitrogen Core 2-(tert-Butoxycarbonyl) isoxazolidine-5-carboxylic acid Amide_Coupling Amide Coupling (R1-NH2) Core->Amide_Coupling Esterification Esterification (R1-OH) Core->Esterification Deprotection Boc Deprotection (e.g., TFA) Library Diverse Molecular Library Amide_Coupling->Library Esterification->Library Acylation Acylation / Sulfonylation (R2-COCl) Deprotection->Acylation Alkylation Reductive Amination (R2-CHO) Deprotection->Alkylation Acylation->Library Alkylation->Library

Caption: Diversification strategy using the core scaffold.

Role as a Carboxylic Acid Bioisostere Precursor

Carboxylic acids, while often crucial for biological activity, can sometimes lead to poor pharmacokinetic properties, such as low cell permeability or rapid metabolism.[4][5] Medicinal chemists often replace this group with a "bioisostere"—a different functional group that retains the desired biological activity but has improved drug-like properties. The isoxazolidine ring itself can be considered a constrained analog of various amino acids and can be used in the design of peptidomimetics. The carboxylic acid on this specific scaffold can also be converted into other acidic functional groups like tetrazoles or hydroxamic acids, which are known bioisosteres for carboxylic acids.[10]

Self-Validating Protocols: Quality Control and Assurance

To ensure the trustworthiness and reproducibility of any research, a rigorous quality control (QC) workflow must be implemented. This protocol validates the identity and purity of the synthesized 2-(tert-Butoxycarbonyl)isoxazolidine-5-carboxylic acid.

Objective: To validate the quality of a synthesized batch of the title compound.

Step 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

  • Method: Prepare a standard solution of the compound in a suitable solvent (e.g., acetonitrile/water). Inject onto a reverse-phase C18 column.

  • Analysis: Elute with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid). Monitor the eluent with a UV detector.

  • Validation Criterion: The primary peak corresponding to the product should account for ≥95% of the total integrated peak area for use in most synthetic applications.

Step 2: Structural Confirmation by 1H NMR

  • Method: Dissolve a sample (~5-10 mg) in a deuterated solvent (e.g., CDCl3 or DMSO-d6).

  • Analysis: Acquire a 1H NMR spectrum.

  • Validation Criteria:

    • Confirm the presence of a singlet integrating to 9 protons around 1.4-1.5 ppm, corresponding to the tert-butyl group.

    • Observe the characteristic multiplets for the three protons of the isoxazolidine ring.

    • Identify a broad singlet for the carboxylic acid proton (this may be solvent-dependent or exchange with D2O).

    • The spectrum should be free of significant impurities.

Step 3: Molecular Weight Confirmation by Mass Spectrometry

  • Method: Prepare a dilute solution of the sample and analyze using an electrospray ionization (ESI) mass spectrometer.

  • Analysis: Look for the molecular ion peak. In negative ion mode, this would be [M-H]⁻ at m/z ≈ 216.2. In positive ion mode, adducts like [M+H]⁺ (m/z ≈ 218.2) or [M+Na]⁺ (m/z ≈ 240.2) are expected.

  • Validation Criterion: The observed mass should match the calculated theoretical mass within a narrow tolerance (e.g., ± 0.1 Da for low-resolution MS).

By systematically executing these analytical steps, a researcher can be confident in the quality of the material, ensuring that subsequent experimental outcomes are valid and not compromised by impurities or misidentification.

Conclusion

2-(tert-Butoxycarbonyl)isoxazolidine-5-carboxylic acid is a high-value chemical tool for drug discovery and organic synthesis. Its structure combines the pharmacophoric potential of the carboxylic acid with the synthetic versatility afforded by the Boc-protected isoxazolidine ring. The reliable synthetic routes based on 1,3-dipolar cycloaddition reactions make it an accessible building block for creating novel and diverse molecular libraries. By understanding its properties, synthesis, and potential applications as outlined in this guide, researchers are well-equipped to leverage this powerful scaffold in the design of the next generation of therapeutic agents.

References

  • (S)-2-(tert-Butoxycarbonyl)isoxazolidine-3-carboxylic Acid. NextSDS. [Link]

  • Rosales-Amezcua, S. C. et al. (2021). Synthesis of novel isoxazoline and isoxazolidine derivatives: carboxylic acids and delta bicyclic lactones via the nucleophilic addition of bis(trimethylsilyl)ketene acetals to isoxazoles. Arkivoc, 2021(iii), 197-209. [Link]

  • 2-((tert-butoxy)carbonyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid. PubChem. [Link]

  • Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol. Molecules. [Link]

  • PROCESS FOR PREPARING 2-(1-(tert-BUTOXYCARBONYL)PIPERIDINE-4-YL)BENZOIC ACID.
  • Horgan, C. (2022). Recent developments in the practical application of novel carboxylic acid bioisosteres. CORA. [Link]

  • Horgan, C. et al. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. ResearchGate. [Link]

  • Ballatore, C. et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. PMC. [Link]

  • Al-Hourani, B. J. et al. (2022). Design and synthesis of novel enantiopure Bis(5-Isoxazolidine) derivatives: insights into their antioxidant and antimicrobial potential via in silico drug-likeness, pharmacokinetic, medicinal chemistry properties, and molecular docking studies. PMC. [Link]

  • Abu-Orabi, S. T. et al. (2017). Synthesis, Antimicrobial and Antioxidant Activities of 2-Isoxazoline Derivatives. PMC. [Link]

  • 5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-[6][7]oxazolo[4,3-c]pyridine-3-carboxylic acid. NextSDS. [Link]

  • Rosales-Amezcua, S. C. et al. (2021). Synthesis of novel isoxazoline and isoxazolidine derivatives: carboxylic acids and delta bicyclic lactones via the nucleophilic addition of bis(trimethylsilyl)ketene acetals to isoxazoles. Arkivoc. [Link]

  • A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. MDPI. [Link]

  • Synthesis, Characterization and Antibacterial Activities of N-tert-Butoxycarbonyl-Thiazolidine Carboxylic Acid. ResearchGate. [Link]

Sources

Exploratory

A Technical Guide to the Spectroscopic Characterization of 2-(tert-Butoxycarbonyl)isoxazolidine-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for 2-(tert-Butoxycarbonyl)isoxazolidine-5-carboxylic aci...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for 2-(tert-Butoxycarbonyl)isoxazolidine-5-carboxylic acid, a molecule of interest in synthetic and medicinal chemistry. As a Senior Application Scientist, this guide is structured to offer not just data, but a foundational understanding of the principles behind the spectral features, enabling researchers to confidently identify and characterize this compound.

Introduction

2-(tert-Butoxycarbonyl)isoxazolidine-5-carboxylic acid belongs to the class of saturated five-membered heterocycles containing both nitrogen and oxygen atoms. The isoxazolidine ring is a privileged scaffold in drug discovery, often imparting unique conformational constraints and physicochemical properties to bioactive molecules. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom enhances its utility in multi-step organic synthesis, while the carboxylic acid functionality at the 5-position provides a handle for further chemical modification, such as amide bond formation.

Accurate and unambiguous characterization of this molecule is paramount for its successful application. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing a detailed analysis of the anticipated spectral features.

Molecular Structure and Atom Numbering

To facilitate the discussion of the spectroscopic data, the following atom numbering scheme will be used for 2-(tert-Butoxycarbonyl)isoxazolidine-5-carboxylic acid.

Figure 1. Molecular structure and atom numbering of 2-(tert-Butoxycarbonyl)isoxazolidine-5-carboxylic acid.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For 2-(tert-Butoxycarbonyl)isoxazolidine-5-carboxylic acid, both ¹H and ¹³C NMR will provide critical information regarding the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy

The proton NMR spectrum will reveal the number of different types of protons and their neighboring environments through chemical shifts, integration, and spin-spin coupling.

Table 1. Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10-12Broad Singlet1HH of COOH
~4.8-5.0Doublet of Doublets1HH-5
~3.8-4.0Multiplet1HH-3a
~3.5-3.7Multiplet1HH-3b
~2.4-2.6Multiplet1HH-4a
~2.2-2.4Multiplet1HH-4b
1.48Singlet9Ht-Butyl

Interpretation and Rationale:

  • Carboxylic Acid Proton (COOH): This proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange with trace amounts of water. Its chemical shift can be highly dependent on concentration and solvent.

  • H-5 Proton: Being attached to a carbon bearing two electronegative atoms (oxygen and the carboxylic acid group), this proton is expected to be significantly downfield. It will likely appear as a doublet of doublets due to coupling with the two diastereotopic protons at the C-4 position.

  • H-3 Protons: These are diastereotopic protons on the carbon adjacent to the nitrogen of the isoxazolidine ring. They will exhibit complex splitting patterns (multiplets) due to geminal coupling with each other and vicinal coupling with the H-4 protons.

  • H-4 Protons: These diastereotopic methylene protons will also appear as complex multiplets due to geminal coupling and vicinal coupling to both H-3 and H-5 protons.

  • tert-Butyl Protons: The nine protons of the tert-butyl group are chemically equivalent and will appear as a sharp singlet, a characteristic signature of the Boc protecting group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2. Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~175-180C=O (Carboxylic Acid)
~155-158C=O (Boc)
~81-83C(CH₃)₃ (Boc)
~78-80C-5
~48-52C-3
~32-36C-4
28.3C(CH₃)₃ (Boc)

Interpretation and Rationale:

  • Carbonyl Carbons: The two carbonyl carbons will appear at the downfield end of the spectrum. The carboxylic acid carbonyl is typically found at a slightly higher chemical shift than the carbamate carbonyl of the Boc group.

  • Quaternary Carbon (Boc): The quaternary carbon of the tert-butyl group is deshielded by the adjacent oxygen atom.

  • C-5 Carbon: This carbon is attached to two oxygen atoms (from the ring and the carboxylic acid), leading to a significant downfield shift.

  • C-3 Carbon: This carbon is adjacent to the nitrogen atom, resulting in a moderate downfield shift.

  • C-4 Carbon: This methylene carbon is the most upfield of the ring carbons.

  • Methyl Carbons (Boc): The three equivalent methyl carbons of the tert-butyl group will give a single, intense signal in the aliphatic region.

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Table 3. Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic Acid)
~2980, ~2930MediumC-H stretch (Aliphatic)
~1740StrongC=O stretch (Carboxylic Acid)
~1700StrongC=O stretch (Boc)
~1370, ~1390MediumC-H bend (t-Butyl)
~1250StrongC-O stretch (Carboxylic Acid)
~1160StrongC-O stretch (Boc)

Interpretation and Rationale:

  • O-H Stretch: A very broad absorption band in the 3300-2500 cm⁻¹ region is the hallmark of a carboxylic acid, arising from strong hydrogen bonding.[1]

  • C-H Stretch: Absorptions just below 3000 cm⁻¹ are due to the stretching vibrations of the sp³ hybridized C-H bonds in the isoxazolidine ring and the tert-butyl group.

  • C=O Stretches: Two distinct and strong carbonyl absorption bands are expected. The carboxylic acid carbonyl typically appears at a higher wavenumber (~1740 cm⁻¹) than the carbamate carbonyl of the Boc group (~1700 cm⁻¹).[2][3] The exact positions can be influenced by hydrogen bonding and the electronic environment.

  • C-H Bend: The characteristic scissoring vibrations of the gem-dimethyl groups of the t-butyl moiety are expected around 1370 and 1390 cm⁻¹.

  • C-O Stretches: Strong absorptions corresponding to the C-O stretching vibrations of the carboxylic acid and the Boc group will be present in the fingerprint region.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification and structural confirmation. For 2-(tert-Butoxycarbonyl)isoxazolidine-5-carboxylic acid (Molecular Formula: C₉H₁₅NO₅, Molecular Weight: 217.22 g/mol ), electrospray ionization (ESI) would be a suitable technique.

Table 4. Predicted Mass Spectrometry Data (ESI)

m/zInterpretation
218.0972[M+H]⁺ (Calculated for C₉H₁₆NO₅⁺)
240.0791[M+Na]⁺ (Calculated for C₉H₁₅NNaO₅⁺)
162.0761[M+H - C₄H₈]⁺ (Loss of isobutylene)
118.0504[M+H - Boc]⁺
100.0393[M+H - Boc - H₂O]⁺
57.0704[C₄H₉]⁺ (tert-Butyl cation)

Interpretation and Rationale of Fragmentation:

The fragmentation of the protonated molecule [M+H]⁺ would likely proceed through several key pathways:

  • Loss of Isobutylene: A characteristic fragmentation of Boc-protected compounds is the loss of isobutylene (56 Da) to form a carbamic acid intermediate, which can then decarboxylate.

  • Loss of the Boc Group: Cleavage of the N-C(O) bond can lead to the loss of the entire Boc group (101 Da).

  • Fragmentation of the Isoxazolidine Ring: The isoxazolidine ring can undergo various ring-opening and fragmentation pathways, although these may be less prominent than the loss of the protecting group.

  • Formation of the tert-Butyl Cation: The stable tert-butyl cation (m/z 57) is a very common and often abundant fragment in the mass spectra of Boc-protected compounds.

M_H [M+H]⁺ m/z = 218 M_H_minus_isobutylene [M+H - C₄H₈]⁺ m/z = 162 M_H->M_H_minus_isobutylene - C₄H₈ M_H_minus_Boc [M+H - Boc]⁺ m/z = 118 M_H->M_H_minus_Boc - C₅H₉O₂ tBu_cation [C₄H₉]⁺ m/z = 57 M_H->tBu_cation

Figure 2. Proposed key fragmentation pathways for 2-(tert-Butoxycarbonyl)isoxazolidine-5-carboxylic acid in ESI-MS.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 2-(tert-Butoxycarbonyl)isoxazolidine-5-carboxylic acid in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts should be referenced to the residual solvent peak.

IR Spectroscopy
  • Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile) with a small amount of formic acid to promote protonation for positive ion mode ESI.

  • Data Acquisition: Infuse the sample solution into the ESI source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Acquire the mass spectrum in the positive ion mode over an appropriate m/z range.

  • Data Analysis: Determine the accurate mass of the molecular ion and major fragment ions. Use this information to confirm the elemental composition and propose fragmentation pathways.

Conclusion

This technical guide provides a detailed prediction and interpretation of the NMR, IR, and MS spectra of 2-(tert-Butoxycarbonyl)isoxazolidine-5-carboxylic acid. By understanding the expected spectral features and the underlying principles, researchers can effectively utilize these analytical techniques for the unambiguous identification and characterization of this important synthetic intermediate. The provided data and interpretations serve as a valuable reference for scientists and professionals engaged in drug discovery and development.

References

  • LibreTexts. IR: carboxylic acids. [Link]

  • Rosales-Amezcua, S. C., et al. (2021). Synthesis of novel isoxazoline and isoxazolidine derivatives: carboxylic acids and delta bicyclic lactones via the nucleophilic addition of bis(trimethylsilyl)ketene acetals to isoxazoles. Arkivoc, 2021(3), 197-209. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • University of Calgary. Carbonyl - compounds - IR - spectroscopy. [Link]

  • University of California, Los Angeles. IR Absorption Table. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Incorporation of 2-(tert-Butoxycarbonyl)isoxazolidine-5-carboxylic acid in Solid-Phase Peptide Synthesis (SPPS)

Executive Summary The integration of conformationally constrained unnatural amino acids is a cornerstone of modern peptidomimetic drug development. 2-(tert-Butoxycarbonyl)isoxazolidine-5-carboxylic acid (Boc-Ixa-OH) serv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of conformationally constrained unnatural amino acids is a cornerstone of modern peptidomimetic drug development. 2-(tert-Butoxycarbonyl)isoxazolidine-5-carboxylic acid (Boc-Ixa-OH) serves as a highly specialized proline surrogate. Its incorporation into peptide backbones induces rigid secondary structures (such as β -turns or foldamer helices) and confers exceptional resistance to proteolytic degradation. This application note provides a comprehensive, self-validating guide to the mechanistic rationale and step-by-step protocols required to successfully incorporate Boc-Ixa-OH into synthetic peptides using a hybrid Fmoc/Boc Solid-Phase Peptide Synthesis (SPPS) strategy.

Structural Rationale & Mechanistic Causality

Isoxazolidines are five-membered saturated heterocycles containing adjacent nitrogen and oxygen atoms, widely recognized as privileged scaffolds in medicinal chemistry[1]. The incorporation of isoxazolidine-based amino acids has gained significant traction in the development of foldamers, β -peptides, and advanced chemical protein synthesis methodologies such as the α -ketoacid-hydroxylamine (KAHA) ligation[2][3].

When utilizing Boc-Ixa-OH in SPPS, researchers must account for the unique physicochemical properties of the isoxazolidine ring, which drastically alter its reactivity compared to standard amino acids:

  • Reduced Nucleophilicity : The nitrogen atom (N2) is directly adjacent to an oxygen atom (O1). The strong inductive electron-withdrawing effect of the oxygen lowers the pKa of the amine, significantly reducing its nucleophilicity.

  • Steric Hindrance : The five-membered ring imposes severe steric bulk, making the subsequent acylation of the isoxazolidine nitrogen kinetically slow.

  • Acid Stability : Unlike standard pseudoprolines (oxazolidines or thiazolidines) which are designed to be TFA-labile and revert to native serine or threonine residues upon cleavage[4], the isoxazolidine ring features a robust N–O bond. It remains permanently intact during standard acidic cleavage[1].

Reactivity Root Isoxazolidine Scaffold O_effect Adjacent O1 Atom Root->O_effect Steric 5-Membered Ring Bulk Root->Steric Stability Stable N-O Bond Root->Stability Inductive Inductive Electron Withdrawal O_effect->Inductive Kinetics Slow Acylation Kinetics Steric->Kinetics TFA Resistant to TFA Cleavage Stability->TFA pKa Lowered Amine pKa Inductive->pKa Nucleophile Poor Nucleophilicity at N2 Position pKa->Nucleophile Nucleophile->Kinetics Solution Requires COMU/HATU + Elevated Temp Kinetics->Solution

Mechanistic causality of the isoxazolidine scaffold's reactivity in SPPS.

Hybrid Fmoc/Boc SPPS Strategy

Because the commercially available building block is Boc-protected, its integration into standard Fmoc-SPPS requires a hybrid approach. If Boc-Ixa-OH is the final N-terminal residue, the synthesis concludes with standard global cleavage. However, if the peptide chain must be elongated beyond the isoxazolidine residue, the Boc group must be selectively removed with Trifluoroacetic Acid (TFA), followed by neutralization, before resuming Fmoc-based elongation.

Workflow N1 Fmoc-Peptide-Resin N2 Fmoc Deprotection (20% Piperidine) N1->N2 N3 Couple Boc-Ixa-OH (HATU/DIEA) N2->N3 N4 Boc Deprotection (50% TFA/DCM) N3->N4 Internal Residue N7 Elongation & Cleavage (95% TFA) N3->N7 N-Terminal Residue N5 Neutralization (10% DIEA/DMF) N4->N5 N6 Couple Next Fmoc-AA (COMU/DIEA, 60°C) N5->N6 N6->N7

Workflow for hybrid Fmoc/Boc SPPS incorporating Boc-Ixa-OH.

Step-by-Step Experimental Protocols

The following protocols are designed as a self-validating system, ensuring that each chemical transformation is confirmed before proceeding.

Phase 1: Coupling of Boc-Ixa-OH to the Resin-Bound Peptide

The carboxylic acid at the C5 position of Boc-Ixa-OH is relatively unhindered. Standard high-efficiency coupling conditions are sufficient to attach it to the primary amine of the growing peptide chain.

  • Preparation : Swell the Fmoc-deprotected peptide-resin in DMF for 15 minutes.

  • Activation : In a separate vial, dissolve Boc-Ixa-OH (3.0 eq) and HATU (2.9 eq) in a minimal volume of DMF. Add N,N-Diisopropylethylamine (DIEA) (6.0 eq). Stir for 2 minutes to pre-activate.

  • Coupling : Add the activated mixture to the resin. Agitate at room temperature for 2 hours.

  • Validation Checkpoint : Perform a Kaiser (Ninhydrin) test. A negative result (colorless/yellow beads) confirms complete coupling. Wash the resin thoroughly with DMF (3 × 1 min) and DCM (3 × 1 min).

Phase 2: Boc Deprotection & Neutralization

To continue elongation, the Boc group must be removed. Because the resulting isoxazolidine nitrogen is weakly basic, a dedicated neutralization step is mandatory to prevent it from remaining protonated as a non-nucleophilic trifluoroacetate salt.

  • Deprotection : Treat the resin with 50% TFA in DCM for 30 minutes.

  • Washing : Wash the resin with DCM (5 × 1 min) and DMF (5 × 1 min).

  • Neutralization : Treat the resin with 10% DIEA in DMF for 3 minutes. Repeat this step three times.

  • Validation Checkpoint : Perform a Chloranil test (or De Clercq test). Note: The Kaiser test will yield a false negative because the isoxazolidine nitrogen is a secondary amine. A positive Chloranil test (green/blue beads) validates the presence of the free secondary amine.

Phase 3: Difficult Acylation of the Isoxazolidine Nitrogen

This is the most critical step. Overcoming the kinetic barrier of the sterically hindered, electron-deficient N2 nitrogen requires elevated temperatures and third-generation uronium coupling reagents.

  • Activation : Dissolve the next Fmoc-AA-OH (5.0 eq), COMU (4.9 eq), and Oxyma Pure (5.0 eq) in a 1:1 mixture of NMP/DMF. Add DIEA (10.0 eq).

  • Coupling : Add the mixture to the resin. Heat the reaction vessel to 60°C (via microwave synthesizer or conventional heating block) and agitate for 2 hours.

  • Validation Checkpoint : Perform a second Chloranil test. A negative result confirms complete acylation. If the test is positive, perform a double coupling before proceeding.

Phase 4: Global Cleavage
  • Cleavage Cocktail : Treat the dried resin with a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours at room temperature.

  • Isolation : The isoxazolidine ring is entirely stable to these conditions[1]. Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize for downstream LC-MS analysis.

Quantitative Data: Overcoming Acylation Resistance

To illustrate the causality behind the reagent selection in Phase 3, the following table summarizes the coupling efficiencies of Fmoc-Ala-OH onto the deprotected isoxazolidine nitrogen of a model resin-bound sequence (H-Ixa-Val-Resin).

Table 1: Impact of coupling reagents and temperature on the acylation of the isoxazolidine N2 position.

Coupling ReagentAdditiveBase (eq)Temp (°C)Time (h)Conversion (%)*
HBTU (5 eq)HOBtDIEA (10)252< 15%
DIC (5 eq)OxymaNone25235%
HATU (5 eq)HOAtDIEA (10)25268%
HATU (5 eq)HOAtDIEA (10)60182%
COMU (5 eq) Oxyma DIEA (10) 60 1 > 95%

*Conversion determined by LC-MS analysis of micro-cleaved intermediate.

As demonstrated, standard room-temperature protocols fail to achieve complete conversion. The combination of COMU/Oxyma at 60°C is required to overcome the inductive deactivation and steric bulk of the isoxazolidine ring.

References

  • 2. ACS Publications. 2.3. ACS Publications.

  • 1. Chemical Reviews - ACS Publications. 4.4. MDPI.

Sources

Application

Application Note &amp; Protocols: Inducing β-Turns in Peptides with 2-(tert-Butoxycarbonyl)isoxazolidine-5-carboxylic acid

Abstract The β-turn is a critical secondary structure motif that directs chain reversal in peptides and proteins, playing a pivotal role in molecular recognition, protein folding, and biological activity.[1][2][3] Stabil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The β-turn is a critical secondary structure motif that directs chain reversal in peptides and proteins, playing a pivotal role in molecular recognition, protein folding, and biological activity.[1][2][3] Stabilizing this conformation is a key strategy in drug design to enhance receptor affinity, improve metabolic stability, and increase bioavailability.[3] This application note provides a comprehensive guide for researchers on the use of 2-(tert-Butoxycarbonyl)isoxazolidine-5-carboxylic acid, a conformationally constrained amino acid analogue, to effectively induce and stabilize β-turn structures in synthetic peptides. We detail the chemical principles, provide step-by-step protocols for its incorporation using solid-phase peptide synthesis (SPPS), and outline robust analytical methods for conformational validation.

Introduction: The Significance of β-Turns and Conformational Constraint

β-turns are defined by a four-amino-acid residue sequence (denoted i to i+3) where the peptide backbone folds back on itself, stabilized by a hydrogen bond between the carbonyl oxygen of the i residue and the amide proton of the i+3 residue.[3][4] This 10-membered ring is fundamental to the tertiary structure of globular proteins and is frequently found at the surface, mediating interactions with other molecules.[1][5]

In linear, flexible peptides, the β-turn conformation often exists in a dynamic equilibrium with other unfolded states. To lock a peptide into its bioactive conformation, medicinal chemists often employ peptidomimetics that act as "turn-inducing elements".[3] These elements reduce the conformational freedom of the peptide backbone, pre-organizing it into the desired shape. 2-(tert-Butoxycarbonyl)isoxazolidine-5-carboxylic acid is a powerful tool for this purpose. Its rigid, five-membered heterocyclic ring system replaces the flexible dipeptide unit at the i+1 and i+2 positions of a turn, providing a stable scaffold that geometrically enforces the chain reversal.[6][7]

Advantages of using Isoxazolidine-based Mimetics:

  • High Conformational Rigidity: The isoxazolidine ring has a well-defined, non-planar structure that severely restricts the available dihedral angles (φ, ψ) of the peptide backbone.

  • Versatility in Synthesis: As a protected amino acid, it is readily incorporated into standard solid-phase peptide synthesis (SPPS) workflows.[8][9]

  • Improved Pharmacokinetic Properties: The introduction of this unnatural amino acid can enhance resistance to enzymatic degradation by proteases.

Mechanism of β-Turn Induction

The efficacy of 2-(tert-Butoxycarbonyl)isoxazolidine-5-carboxylic acid as a β-turn inducer stems from its intrinsic stereochemistry and constrained topology. When incorporated into a peptide chain, the isoxazolidine ring acts as a rigid spacer, orienting the N-terminal (i) and C-terminal (i+3) residues in close proximity, thereby facilitating the formation of the characteristic i to i+3 hydrogen bond.

The molecule essentially replaces the backbone atoms of the i+1 and i+2 residues. The fixed bond angles of the heterocyclic scaffold dictate the trajectory of the attached peptide chains, making the formation of a β-turn conformation energetically favorable over an extended, linear conformation.

cluster_peptide Peptide Backbone with Isoxazolidine Inducer cluster_hbond Induced Hydrogen Bond Residue_i Residue (i) -NH-CHR-CO- Inducer Boc-Isoxazolidine (Replaces i+1, i+2) Residue_i->Inducer Peptide Bond CO_i C=O (Residue i) Residue_i3 Residue (i+3) -NH-CHR-CO- Inducer->Residue_i3 Peptide Bond NH_i3 N-H (Residue i+3) CO_i->NH_i3 SPPS_Workflow start Start: Fmoc-AA-Resin swell 1. Swell Resin in DMF start->swell deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 wash1 3. Wash (DMF, DCM) deprotect1->wash1 couple_aa 4. Couple Next Fmoc-Amino Acid (HBTU/DIPEA) wash1->couple_aa wash2 5. Wash (DMF, DCM) couple_aa->wash2 loop Repeat Steps 2-5 for each AA wash2->loop loop->deprotect1 Next AA couple_inducer 6. Couple Turn Inducer Boc-Isoxazolidine-COOH (HATU/DIPEA) loop->couple_inducer At Turn Position wash3 7. Wash (DMF, DCM) couple_inducer->wash3 couple_final_aa 8. Couple Final Fmoc-Amino Acid wash3->couple_final_aa wash4 9. Wash (DMF, DCM) couple_final_aa->wash4 final_deprotect 10. Final Fmoc Deprotection wash4->final_deprotect cleave 11. Cleavage & Side-Chain Deprotection (TFA Cocktail) final_deprotect->cleave precipitate 12. Precipitate & Purify (Cold Ether, HPLC) cleave->precipitate end End: Purified Peptide precipitate->end

Figure 2. Step-by-step workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating the Boc-isoxazolidine turn inducer.

3.3. Detailed Protocol Steps

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling (Standard):

    • Prepare a solution of the Fmoc-amino acid (4 eq.), HBTU (3.9 eq.), and DIPEA (8 eq.) in DMF.

    • Pre-activate for 2 minutes.

    • Add the solution to the resin and agitate for 1-2 hours.

    • Monitor completion with a Kaiser test. If the test is positive (blue), repeat the coupling.

  • Incorporation of the Turn Inducer:

    • Rationale: Boc-protected amino acids are not standard in Fmoc chemistry. The Boc group is acid-labile and stable to the piperidine used for Fmoc removal. This step requires a standard coupling procedure, but subsequent deprotection steps must be managed correctly. It is often beneficial to use a stronger coupling agent like HATU to ensure efficient reaction with this sterically demanding unnatural amino acid.

    • Protocol: Prepare a solution of 2-(tert-Butoxycarbonyl)isoxazolidine-5-carboxylic acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Pre-activate for 2-5 minutes.

    • Add to the deprotected N-terminal of the growing peptide chain on the resin. Agitate for 2-4 hours.

    • Perform a Kaiser test to confirm completion.

  • Coupling the Next Amino Acid: After washing, the next Fmoc-amino acid can be coupled directly to the secondary amine of the incorporated isoxazolidine ring using the standard procedure (Step 4). The Boc group on the isoxazolidine nitrogen remains intact.

  • Final Cleavage and Deprotection:

    • After the final Fmoc deprotection and any N-terminal modifications, wash the resin with DCM and dry it under vacuum.

    • Treat the resin with the cleavage cocktail (e.g., Reagent K) for 2-3 hours at room temperature. This single step cleaves the peptide from the resin and removes all acid-labile side-chain protecting groups, including the Boc group on the isoxazolidine.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to a large volume of ice-cold diethyl ether.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the mass of the final product using mass spectrometry (LC-MS).

Analytical Validation of β-Turn Conformation

Confirmation of the induced β-turn structure is essential. A combination of spectroscopic techniques provides the most robust evidence. [10] 4.1. NMR Spectroscopy

Two-dimensional (2D) NMR is the gold standard for determining peptide conformation in solution. [10][11]

  • Key Experiments: ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy).

  • Principle: These experiments detect protons that are close in space (< 5 Å), regardless of whether they are close in the primary sequence.

  • Expected Results: The hallmark of a β-turn is the presence of specific NOE cross-peaks between protons that would be distant in an extended conformation.

Expected NOE Cross-Peak Structural Implication Significance
NH(i+3) ↔ NH(i+2)Proximity of backbone amidesStrong indicator of a turn
CαH(i) ↔ NH(i+2)Proximity across the turnIndicates a compact, folded structure
CαH(i+1) ↔ CαH(i+2)Constrained dihedral anglesConsistent with turn geometry
NH(i+3) ↔ CαH(i+2)Proximity of backbone protonsConfirms the chain reversal

Table 1. Key NOE correlations expected in the ROESY/NOESY spectrum of a peptide containing a stabilized β-turn.

4.2. Circular Dichroism (CD) Spectroscopy

CD spectroscopy provides information about the overall secondary structure content of a peptide in solution. [10]

  • Principle: Chiral molecules absorb left- and right-handed circularly polarized light differently. Different secondary structures (α-helix, β-sheet, β-turn, random coil) have characteristic CD spectra.

  • Expected Spectrum for a β-Turn: While spectra can vary, a classic Type I or II β-turn often shows a negative band around 220-230 nm and a positive band around 200-205 nm. A strong negative band near 200 nm is indicative of a random coil, so its absence suggests a structured peptide.

Conclusion

2-(tert-Butoxycarbonyl)isoxazolidine-5-carboxylic acid is a highly effective and synthetically accessible tool for inducing stable β-turn conformations in peptides. Its incorporation via standard SPPS protocols, followed by rigorous conformational analysis using NMR and CD spectroscopy, allows for the rational design of structurally well-defined peptidomimetics. This approach is invaluable for researchers in drug discovery and chemical biology aiming to develop peptides with enhanced biological activity, stability, and therapeutic potential.

References

  • Ugi, I., et al. (2002). Solid-supported synthesis of putative peptide beta-turn mimetics via Ugi reaction for diketopiperazine formation. Journal of Combinatorial Chemistry, 4(6), 584-590. [Link]

  • Burgess, K. (2001). Solid-Phase Syntheses of β-Turn Analogues To Mimic or Disrupt Protein−Protein Interactions. Accounts of Chemical Research, 34(10), 826-835. [Link]

  • Burgess, K. (2001). Solid-phase syntheses of beta-turn analogues to mimic or disrupt protein-protein interactions. Accounts of Chemical Research, 34(10), 826-35. [Link]

  • Szardenings, A. K., et al. (2000). Solid-Supported Synthesis of a Peptide β-Turn Mimetic. Organic Letters, 2(18), 2841-2843. [Link]

  • Fülöp, F., et al. (2012). Synthesis of isoxazoline-fused cyclic β-amino acid derivatives by dipolar cycloaddition. ResearchGate. [Link]

  • Dempsey, C. E., et al. (2018). Synthesis and β-sheet propensity of constrained N-amino peptides. Bioorganic & Medicinal Chemistry, 26(7), 1438-1444. [Link]

  • Contini, A., et al. (2019). Bicyclic Pyrrolidine-Isoxazoline γ Amino Acid: A Constrained Scaffold for Stabilizing α-Turn Conformation in Isolated Peptides. Molecules, 24(6), 1059. [Link]

  • Miller, S. J., et al. (2011). Asymmetric synthesis of enantiopure isoxazolidinone monomers for the synthesis of β3-oligopeptides by chemoselective amide ligation. Beilstein Journal of Organic Chemistry, 7, 1304-1310. [Link]

  • Bio-Synthesis Inc. (2012). Peptide Mimetics. Bio-Synthesis Inc. Technical Notes. [Link]

  • Gellman, S. H., et al. (1996). Synthesis and Hydrogen Bonding Capabilities of Biphenyl-Based Amino Acids Designed To Nucleate β-Sheet Structure. The Journal of Organic Chemistry, 61(16), 5463-5473. [Link]

  • Gellman, S. H., et al. (2002). An unnatural amino acid that induces beta-sheet folding and interaction in peptides. Journal of the American Chemical Society, 124(18), 5041-5048. [Link]

  • Houghten, R. A., et al. (1995). Solid-Phase Unnatural Peptide Synthesis (UPS). Journal of the American Chemical Society, 117(27), 7017-7018. [Link]

  • Scheraga, H. A., et al. (2007). Use of constrained synthetic amino acids in beta-helix proteins for conformational control. Proteins: Structure, Function, and Bioinformatics, 67(1), 167-178. [Link]

  • Contini, A., et al. (2019). Bicyclic Pyrrolidine-Isoxazoline γ Amino Acid: A Constrained Scaffold for Stabilizing α-Turn Conformation in Isolated Peptides. Frontiers in Chemistry, 7, 173. [Link]

  • Douat-Casassus, C., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 1146, 3-27. [Link]

  • Maynard, S. J. (2007). The development of beta-sheet promoting amino acid residues and fundamental studies of peptide structure. University of Wisconsin-Madison Libraries. [Link]

  • Gelmi, M. L., et al. (2018). A Non-coded β2,2-Amino Acid with Isoxazoline Core Able to Stabilize Peptides Folding through an Unprecedented Hydrogen Bond. Chemistry - A European Journal, 24(64), 17056-17063. [Link]

  • Jacobsen, E. N., et al. (2005). Succinct Synthesis of β-Amino Acids via Chiral Isoxazolines. Organic Letters, 7(8), 1493-1496. [Link]

  • Seebach, D., et al. (1994). New Synthesis of Optically Active 5-Isoxazolidinones and β-Amino Acids. Helvetica Chimica Acta, 77(7), 2007-2033. [Link]

  • De Sarlo, F., et al. (2021). Turn-folding in fluorescent anthracene-substituted cyclopenta[d]isoxazoline short peptides. RSC Advances, 11(36), 22122-22129. [Link]

  • Beke, M., et al. (2024). Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry. International Journal of Molecular Sciences, 25(8), 4192. [Link]

  • Contini, A., et al. (2019). Bicyclic Pyrrolidine-Isoxazoline γ Amino Acid: A Constrained Scaffold for Stabilizing α-Turn Conformation in Isolated Peptides. Frontiers in Chemistry, 7, 173. [Link]

  • Tomasini, C., et al. (2013). In-peptide synthesis of di-oxazolidinone and dehydroamino acid–oxazolidinone motifs as β-turn inducers. Organic & Biomolecular Chemistry, 11(30), 4967-4976. [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures. Aapptec Peptides. [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Lab Protocols. [Link]

  • Tomasini, C., et al. (2013). In-peptide synthesis of di-oxazolidinone and dehydroamino acid–oxazolidinone motifs as β-turn inducers. ResearchGate. [Link]

  • Gelmi, M. L., et al. (2022). Application of modular isoxazoline-β2,2-amino acid-based peptidomimetics as chemical model systems for studying the tau misfolding. RSC Chemical Biology, 3(5), 584-593. [Link]

  • Siahaan, T. J., et al. (2000). The effect of beta-turn structure on the passive diffusion of peptides across Caco-2 cell monolayers. Pharmaceutical Research, 17(7), 818-825. [Link]

  • Quirante, J., et al. (2023). β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid. The Journal of Organic Chemistry, 88(20), 14389-14398. [Link]

  • Gelmi, M. L., et al. (2018). A Non-coded β2,2-Amino Acid with Isoxazoline Core Able to Stabilize Peptides Folding Through an Unprecedented Hydrogen Bond. AIR Unimi. [Link]

  • Gouverneur, V., et al. (2013). Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks. Organic Letters, 15(18), 4794-4797. [Link]

  • Piras, M., et al. (2022). Role of peptidomimetics for new drug discovery. World Journal of Advanced Research and Reviews, 16(2), 527-549. [Link]

Sources

Method

Application Note: High-Efficiency Coupling of N-Boc-Isoxazolidine-5-Carboxylic Acid to Solid Support Resins

Introduction & Mechanistic Rationale N-Boc-isoxazolidine-5-carboxylic acid is a conformationally constrained cyclic amino acid analogue, frequently utilized as a proline surrogate in the development of peptidomimetics an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

N-Boc-isoxazolidine-5-carboxylic acid is a conformationally constrained cyclic amino acid analogue, frequently utilized as a proline surrogate in the development of peptidomimetics and foldamers. Coupling this sterically hindered, secondary amino acid derivative to a solid support presents two primary chemical challenges:

  • Steric Hindrance: The isoxazolidine ring restricts the conformational freedom of the C-terminus, slowing down coupling kinetics.

  • Stereochemical Integrity: The chiral center at the C5 position (adjacent to the carboxylic acid) is highly susceptible to racemization if activated via traditional coupling reagents (e.g., DIC/DMAP or HBTU) due to oxazolone intermediate formation[1].

To circumvent these issues, 2-Chlorotrityl chloride (2-CTC) resin is the gold-standard solid support for this molecule. The attachment to 2-CTC proceeds via an SN​1 -like nucleophilic substitution where the carboxylate directly attacks the highly reactive trityl carbocation[2]. Because this mechanism does not require the pre-activation of the carboxylic acid, the risk of C5 racemization is completely eliminated[1]. Furthermore, the extreme acid lability of the 2-CTC linker allows for the cleavage of the intact, fully protected N-Boc-isoxazolidine-5-carboxylic acid using mild acid (1% TFA), preserving the acid-sensitive N-Boc protecting group for downstream convergent fragment synthesis[2][3].

For researchers conducting traditional Boc-Solid Phase Peptide Synthesis (Boc-SPPS) requiring harsh anhydrous HF cleavage, Merrifield resin is the required alternative, utilizing a cesium salt SN​2 displacement method[1].

Experimental Protocols

Method A: Coupling to 2-Chlorotrityl Chloride (2-CTC) Resin (Recommended)

This self-validating protocol ensures zero racemization and preserves the N-Boc group.

Reagents: 2-CTC resin, N-Boc-isoxazolidine-5-carboxylic acid, Diisopropylethylamine (DIPEA), Anhydrous Dichloromethane (DCM), HPLC-grade Methanol (MeOH).

Step-by-Step Methodology:

  • Resin Swelling: Weigh the desired amount of 2-CTC resin and transfer it to a peptide synthesis vessel equipped with a sintered glass frit. Swell the resin in anhydrous DCM (10 mL per gram of resin) for at least 30 minutes[2][4].

    • Causality: Anhydrous DCM is critical; it optimally swells the polystyrene matrix while preventing the atmospheric moisture hydrolysis of the highly reactive 2-chlorotrityl chloride groups into inactive 2-chlorotrityl alcohol[2][3].

  • Carboxylate Formation: In a separate dry flask, dissolve 1.0 to 1.5 equivalents of N-Boc-isoxazolidine-5-carboxylic acid (relative to the resin's theoretical loading) in a minimal volume of anhydrous DCM. If the molecule exhibits poor solubility, a few drops of anhydrous DMF may be added[2].

  • Primary Coupling: Drain the DCM from the swollen resin. Add the amino acid solution to the reaction vessel. Immediately add 1.0 equivalent of DIPEA (relative to the amino acid) and agitate for 5 minutes[2][4].

    • Causality: The initial 1.0 equivalent of DIPEA deprotonates the carboxylic acid to form the reactive carboxylate nucleophile and neutralizes the HCl generated during the attack, preventing premature cleavage of the acid-labile N-Boc group.

  • Secondary Coupling: Add an additional 1.5 to 2.0 equivalents of DIPEA to the vessel. Agitate the mixture vigorously at room temperature for 2 to 4 hours[2].

  • End-Capping: Add HPLC-grade methanol (approx. 1 mL per gram of resin) directly to the reaction mixture and agitate for an additional 15 to 30 minutes[3][4].

    • Causality: Unreacted 2-CTC carbocations are highly reactive and will irreversibly bind subsequent amino acids, creating deletion sequences. Methanol acts as a small nucleophile to permanently cap these sites as inert methyl ethers[4].

  • Washing & Drying: Filter the resin and wash sequentially with DCM (3x), DMF (3x), and Methanol (3x)[2]. Dry the resin thoroughly under vacuum to a constant weight.

Workflow Step1 1. Resin Swelling (2-CTC in Anhydrous DCM) Step2 2. Carboxylate Activation (Boc-Isoxazolidine-5-COOH + DIPEA) Step1->Step2 30 min Step3 3. Nucleophilic Coupling (SN1 attack on Trityl Carbocation) Step2->Step3 Add to Resin Step4 4. End-Capping (Methanol Quench of Unreacted Sites) Step3->Step4 2-4 hours, RT Step5 5. Washing & Drying (DCM/DMF/MeOH Washes) Step4->Step5 15-30 min

Workflow for coupling N-Boc-isoxazolidine-5-carboxylic acid to 2-CTC resin.

Method B: Coupling to Merrifield Resin (For standard Boc-SPPS)
  • Cesium Salt Formation: Dissolve the N-Boc-isoxazolidine-5-carboxylic acid in ethanol (2 mL/mmol) and water (0.5 mL/mmol). Adjust the pH to 7.0 using 2 M aqueous Cs2​CO3​ . Evaporate the solution to dryness, then co-evaporate twice with dioxane to remove all residual trace water[1].

  • Resin Swelling: Pre-swell the Merrifield resin in DCM for 1 hour, then wash thoroughly with DMF[1].

  • Coupling: Dissolve the dry cesium salt (1.2 equivalents) in anhydrous DMF and add it to the resin. Heat the suspension at 50 °C for 24 hours. Optional: Add 0.1 equivalents of Potassium Iodide (KI) to catalyze the SN​2 displacement[1].

  • Washing: Filter and wash the resin sequentially with DMF (3x), DMF/water 1:1 (3x), DMF (3x), DCM (3x), and Methanol (3x). Dry in vacuo over KOH[1].

Analytical Workflow: Quantification of Loading

Because the isoxazolidine nitrogen is protected by a Boc group, the standard Fmoc-piperidine UV absorbance assay (which relies on the UV absorbance of the piperidine-dibenzofulvene adduct at 301 nm) cannot be used to quantify resin loading[5]. Instead, loading must be validated using one of the following methods:

Method 1: Weight Gain Calculation This is the most non-destructive method for estimating loading on 2-CTC or Merrifield resins.

Loading(mmol/g)=Winitial​×(MWBoc−AA​−MWleaving_group​)(Wfinal​−Winitial​)×1000​

Note: For 2-CTC and Merrifield resins, the leaving group is HCl ( MW=36.5g/mol ).

Method 2: Quantitative Cleavage & HPLC (Highly Accurate)

  • Accurately weigh ~10 mg of the dried, loaded 2-CTC resin into a vial.

  • Add 1.0 mL of 1% TFA in DCM. Agitate for 2 minutes and collect the filtrate[3]. Repeat 3 times to ensure complete cleavage without removing the Boc group.

  • Evaporate the combined DCM/TFA under a gentle stream of nitrogen.

  • Reconstitute the cleaved N-Boc-isoxazolidine-5-carboxylic acid in a precise volume of Acetonitrile/Water and quantify via RP-HPLC against a known standard calibration curve.

Summary of Reaction Parameters

Parameter2-Chlorotrityl Chloride (2-CTC) ResinMerrifield Resin
Primary Application Fmoc-SPPS or Boc-fragment synthesisStandard Boc-SPPS
Coupling Mechanism SN​1 (Nucleophilic attack on carbocation) SN​2 (Displacement of benzyl chloride)
Amino Acid Equivalents 1.0 - 1.5 eq1.2 - 1.5 eq
Base / Catalyst DIPEA (2.5 - 3.0 eq total) Cs2​CO3​ (to pH 7) / KI (0.1 eq)
Solvent Anhydrous DCM (minimal DMF if needed)Anhydrous DMF
Reaction Time & Temp 2 - 4 hours at Room Temperature24 hours at 50 °C
Capping Reagent Methanol / DIPEANot typically required
Cleavage Conditions 1% TFA in DCM (Mild acid)Anhydrous HF (Harsh acid)

References

  • National Institutes of Health (PMC). Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation. Available at: [Link]

  • UCI Department of Chemistry. Solid Phase Peptide Synthesis Protocols. Available at:[Link]

  • Biotage. How to quantify your first amino acid loading onto Wang resins. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(tert-Butoxycarbonyl)isoxazolidine-5-carboxylic acid

Welcome to the Application Support Portal. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and operational challenges encountered during the synthesis of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Portal. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and operational challenges encountered during the synthesis of 2-(tert-Butoxycarbonyl)isoxazolidine-5-carboxylic acid (Boc-isoxazolidine-5-carboxylic acid).

This guide bypasses generic advice to focus on the causality behind experimental failures—specifically regioselectivity erosion during the 1,3-dipolar cycloaddition and N–O bond hydrogenolysis during deprotection.

Synthetic Workflow & Failure Node Analysis

The standard, highly scalable route to this proline isostere involves a 1,3-dipolar cycloaddition (1,3-DC) of an N-benzylnitrone with methyl acrylate, followed by a tandem debenzylation/Boc-protection, and final saponification[1][2].

SynthesisWorkflow A N-Benzylhydroxylamine + Formaldehyde B N-Benzylnitrone (Intermediate) A->B Condensation C 1,3-Dipolar Cycloaddition (+ Methyl Acrylate) B->C D 2-Benzylisoxazolidine-5-carboxylate C->D Major Pathway Err1 Side Reaction: 4-Substituted Regioisomer C->Err1 Minor Pathway (Thermal) E Hydrogenolysis (Pd/C, H2) + Boc2O D->E F 2-Boc-isoxazolidine-5-carboxylate E->F Controlled H2 Err2 Side Reaction: N-O Bond Cleavage E->Err2 Over-reduction G Saponification (LiOH/H2O) F->G H 2-(tert-Butoxycarbonyl)isoxazolidine- 5-carboxylic acid (Target) G->H 0°C, 2h

Workflow for Boc-isoxazolidine-5-carboxylic acid synthesis highlighting critical failure nodes.

Quantitative Diagnostic Data: Debenzylation Optimization

The most frequently reported failure in this synthesis is the unintended cleavage of the isoxazolidine ring during the removal of the N-benzyl protecting group[1]. The table below summarizes the causality of various catalytic conditions on the yield of the desired Boc-protected intermediate versus the ring-opened byproduct.

Hydrogenolysis ConditionSolventAdditiveConversion to TargetN–O Cleavage ByproductMechanistic Rationale & Recommendation
10% Pd/C, H₂ (1 atm)MeOHNone< 10%> 85%Avoid. Protic solvents and exposed secondary amines strongly coordinate to Pd, facilitating N–O insertion.
10% Pd/C, H₂ (1 atm)MeOHBoc₂O (1.5 eq)45%50%Poor. In situ trapping helps, but MeOH still promotes rapid over-reduction.
20% Pd(OH)₂/C, H₂ (1 atm)EtOAcBoc₂O (1.5 eq)88% < 5% Recommended. Pearlman's catalyst in a non-polar solvent slows N–O cleavage. Immediate Boc-trapping prevents Pd-coordination.
ACE-Cl (1-Chloroethyl chloroformate)DCEBoc₂O (post-rxn)75%< 2%Alternative. Non-reductive debenzylation. Use only if the substrate is extremely sensitive to hydrogenation.

Troubleshooting FAQs

Q1: During the 1,3-dipolar cycloaddition, why am I isolating a mixture of 4-carboxylate and 5-carboxylate regioisomers?

The Causality: The reaction between N-benzylnitrone and methyl acrylate is governed by Frontier Molecular Orbital (FMO) theory. Because methyl acrylate is electron-deficient, the reaction is strictly controlled by the HOMOdipole​LUMOdipolarophile​ interaction[2]. The largest orbital coefficient in the dipole HOMO is on the oxygen atom, and in the dipolarophile LUMO, it is on the β -carbon of the acrylate. This naturally directs the formation of the 5-substituted isoxazolidine[3]. However, if you run the reaction at excessively high temperatures (thermal conditions), you provide enough energy to overcome the activation barrier of the mismatched LUMOdipole​HOMOdipolarophile​ pathway, eroding regioselectivity[4]. The Fix: Keep the reaction at room temperature or maximum 40 °C. If regioselectivity remains poor, introduce a Lewis acid (e.g., Ti(OiPr)4​ or Zn(OTf)2​ ). The Lewis acid coordinates to the carbonyl oxygen of the acrylate, significantly lowering its LUMO energy and locking the regioselectivity entirely toward the 5-carboxylate.

Q2: My isoxazolidine ring is opening (N–O bond cleavage) during Pd/C hydrogenation. How do I prevent this?

The Causality: The N–O bond in an isoxazolidine is exceptionally weak (bond dissociation energy 55 kcal/mol)[1]. Palladium readily inserts into this bond. If you debenzylate first and attempt to Boc-protect in a second step, the newly formed secondary amine coordinates tightly to the palladium surface, holding the molecule in place long enough for N–O hydrogenolysis to occur. The Fix: You must perform a tandem hydrogenolysis-protection . Add Boc2​O directly into the hydrogenation vessel. As soon as the benzyl group is removed, the amine is trapped by the Boc anhydride. The bulky Boc group sterically hinders the nitrogen from re-coordinating to the palladium catalyst, effectively shutting down the N–O cleavage pathway. Furthermore, switch your solvent from Methanol to Ethyl Acetate; non-polar solvents reduce hydrogen solubility and slow the over-reduction.

Q3: My final saponification step yields an impure, oily product instead of the clean carboxylic acid. What is happening?

The Causality: Isoxazolidine-5-carboxylates are sensitive to harsh basic conditions. Excess base at room temperature can cause epimerization at the C5 position (due to the acidity of the α -proton) or induce a base-catalyzed retro-oxa-Michael addition, leading to ring degradation. The Fix: Saponification must be strictly controlled. Use exactly 1.1 to 1.2 equivalents of LiOH⋅H2​O in a THF/Water (3:1) mixture at 0 °C. Monitor closely by TLC and quench with 1M HCl to pH 3-4 immediately upon consumption of the starting material.

Self-Validating Experimental Protocol

Step A: Synthesis of 2-Benzylisoxazolidine-5-carboxylic acid methyl ester
  • Preparation: In a round-bottom flask, suspend N -benzylhydroxylamine hydrochloride (1.0 eq) in anhydrous DCM (0.2 M). Add anhydrous NaHCO3​ (1.2 eq) and stir for 15 minutes at room temperature to liberate the free base.

  • Condensation: Add aqueous formaldehyde (37 wt%, 1.1 eq) dropwise. Stir for 1 hour. Validation check: A small aliquot analyzed by TLC (Hexanes/EtOAc 1:1, UV active) should show the formation of the nitrone intermediate.

  • Cycloaddition: Add methyl acrylate (1.5 eq) dropwise to the mixture. Stir at room temperature for 16–24 hours.

  • Workup: Filter the suspension to remove salts. Wash the organic layer with water, dry over Na2​SO4​ , and concentrate. Purify via flash chromatography to isolate the 5-carboxylate (major) from trace 4-carboxylate.

Step B: Tandem Debenzylation and Boc-Protection
  • Setup: Dissolve the purified 2-benzylisoxazolidine-5-carboxylate (1.0 eq) in Ethyl Acetate (0.1 M).

  • Reagent Addition: Add Di-tert-butyl dicarbonate ( Boc2​O , 1.5 eq) and Pearlman’s catalyst ( Pd(OH)2​/C , 20 wt%, 0.1 eq by weight).

  • Hydrogenation: Purge the flask with Argon, then with H2​ . Maintain under an H2​ balloon (1 atm) at room temperature.

  • Monitoring (Critical): Monitor strictly by TLC (stain with KMnO4​ ; the product is not strongly UV active). The reaction should complete in 4–6 hours. Do not leave overnight.

  • Workup: Purge with Argon. Filter through a pad of Celite to remove the catalyst. Concentrate and purify to yield 2-Boc-isoxazolidine-5-carboxylic acid methyl ester.

Step C: Saponification to Target Compound
  • Hydrolysis: Dissolve the intermediate in THF/Water (3:1 v/v, 0.2 M). Cool to 0 °C in an ice bath.

  • Base Addition: Add LiOH⋅H2​O (1.2 eq) in one portion. Stir at 0 °C for 2 hours.

  • Quench & Isolate: Once TLC indicates complete consumption of the ester, acidify the mixture to pH ~3.5 using 1M HCl (keep cold during addition to prevent Boc cleavage). Extract with EtOAc (3x). Dry and concentrate to yield the pure 2-(tert-Butoxycarbonyl)isoxazolidine-5-carboxylic acid.

References

  • Isoxazolidine: A Privileged Scaffold for Organic and Medicinal Chemistry Chemical Reviews - ACS Public
  • DIPOLAR CYCLOADDITIONS OF NITRONES IN AQUEOUS MEDIA LOCKSS: Serve Content
  • Asymmetric 1,3-Dipolar Cycloaddition Reactions ElectronicsAndBooks
  • 5-Isoxazolidinecarboxylic acid, methyl ester | C5H9NO3 | CID 551660 PubChem (NIH)

Sources

Optimization

improving diastereoselectivity in isoxazolidine 1,3-dipolar cycloaddition

Welcome to the Technical Support Center for Isoxazolidine Synthesis. As a Senior Application Scientist, I frequently consult with researchers struggling to control diastereomeric ratios (dr) and enantiomeric excesses (ee...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Isoxazolidine Synthesis. As a Senior Application Scientist, I frequently consult with researchers struggling to control diastereomeric ratios (dr) and enantiomeric excesses (ee) during the 1,3-dipolar cycloaddition (1,3-DC) of nitrones and alkenes. Achieving precise diastereoselectivity—specifically controlling the endo versus exo approach—requires a deep understanding of HOMO-LUMO energy gaps, steric shielding, and competitive catalyst binding.

This guide provides actionable troubleshooting, causality-driven FAQs, and self-validating protocols to help you successfully optimize your cycloadditions.

1,3-Dipolar Cycloaddition Selectivity Workflow

G N1 Nitrone & Dipolarophile (Substrate Selection) N2 Catalyst Strategy N1->N2 N3 Chiral Lewis Acids (e.g., BINOL-AlMe, Cu-BOX) N2->N3 Metal Coordination N4 Organocatalysis (e.g., MacMillan Imidazolidinone) N2->N4 Iminium Activation N5 Transition State Control (Endo vs. Exo Approach) N3->N5 N4->N5 N6 Isoxazolidine Product (High dr & ee) N5->N6 Stereodivergent Pathways

Workflow for optimizing diastereoselectivity in 1,3-dipolar cycloadditions.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why am I getting a nearly 1:1 mixture of endo and exo diastereomers in my thermal 1,3-DC? A1: Thermal (uncatalyzed) 1,3-DC reactions suffer from poor diastereocontrol because the energy difference between the endo and exo transition states is minimal. Without a catalyst to enforce a rigid chiral environment or selectively lower the LUMO of one specific approach, steric clashes alone dictate the outcome. To resolve this, transition to a catalytic asymmetric approach using either chiral Lewis acids (e.g., [1]) or organocatalysts.

Q2: I'm using a metal Lewis acid with an α,β-unsaturated aldehyde, but my yield and dr are abysmal. What is happening? A2: α,β-unsaturated aldehydes are notoriously poor substrates for metal-catalyzed nitrone cycloadditions[2]. Causality: Metal Lewis acids possess empty d-orbitals that strongly coordinate to the highly Lewis-basic oxygen atom of the nitrone, rather than the less basic monodentate carbonyl of the aldehyde. This competitive substrate binding prevents the necessary LUMO-lowering activation of the dipolarophile, stalling the reaction or leading to uncatalyzed background noise. Solution: Switch to an organocatalytic approach. Chiral secondary amines, such as[2], activate the aldehyde via reversible iminium ion formation. Because the amine catalyst does not coordinate to the nitrone, the background reaction is suppressed, leading to excellent endo selectivity.

Q3: How does the choice of nitrone substituent (N-alkyl vs. N-aryl) affect the endo/exo ratio? A3: The N-substituent heavily influences the E/Z isomerization of the nitrone. N-aryl nitrones predominantly exist in the Z-configuration, which typically favors the exo approach when reacting with electron-rich alkenes (inverse-electron demand) under chiral aluminum catalysis (e.g., [3]). Conversely, N-alkyl nitrones can undergo E/Z isomerization in solution, complicating the transition state and eroding dr. Locking the nitrone geometry or using bulky N-substituents (like N-tert-butyl) rigidifies the transition state and improves diastereoselectivity.

Section 2: Troubleshooting Guide

SymptomRoot CauseCorrective Action
Low dr (endo/exo scrambling) Uncatalyzed background reaction is outcompeting the catalyzed pathway.Lower reaction temperature (e.g., from RT to -20 °C). Ensure catalyst loading is sufficient (typically 10-20 mol%).
Poor enantioselectivity (ee < 50%) despite good dr Catalyst degradation or moisture competing for Lewis acid coordination sites.Rigorously dry solvents (use activated 4Å molecular sieves). Run under a strict inert argon atmosphere.
Sluggish reaction / No product formation Severe steric hindrance between the dipole and dipolarophile, or nitrone degradation.Verify nitrone stability via NMR. If using a highly substituted dipolarophile, switch to a less sterically demanding catalyst or increase reaction time[4].

Section 3: Validated Experimental Protocols

Protocol A: Organocatalytic Asymmetric 1,3-DC (MacMillan's Iminium Activation)

Causality: This protocol utilizes a chiral imidazolidinone catalyst to form an iminium ion with an α,β-unsaturated aldehyde[2]. This lowers the LUMO of the dipolarophile while sterically shielding one face, enforcing a highly diastereoselective endo approach.

  • Catalyst Preparation: In a flame-dried flask, dissolve 20 mol% of (2S,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one in anhydrous CH₂Cl₂. Add 20 mol% of HClO₄ to form the active catalyst salt. Stir for 10 minutes at room temperature.

    • Self-Validation: The solution should turn homogeneous and slightly yellow, indicating successful formation of the iminium perchlorate salt.

  • Substrate Addition: Cool the mixture to -20 °C. Add the α,β-unsaturated aldehyde (1.5 equiv) and stir for 5 minutes to allow iminium formation.

  • Cycloaddition: Add the nitrone (1.0 equiv) dropwise as a solution in CH₂Cl₂.

  • Reaction Monitoring: Stir at -20 °C.

    • Self-Validation: Perform TLC (Hexanes/EtOAc 7:3). The disappearance of the UV-active nitrone spot and the appearance of a lower R_f product spot confirms conversion (typically 12-24 hours).

  • Quenching and Isolation: Quench cold with saturated aqueous NaHCO₃. Extract with CH₂Cl₂, dry over Na₂SO₄, and purify via silica gel chromatography to isolate the endo-isoxazolidine.

Protocol B: Chiral Lewis Acid Catalyzed Inverse-Electron Demand 1,3-DC

Causality: Using a 3,3'-diaryl-BINOL-AlMe complex activates the nitrone (lowering its LUMO) to react with electron-rich vinyl ethers[3]. The bulky diaryl groups on the BINOL ligand create a deep chiral pocket that dictates an exo-selective approach.

  • Complexation: Under argon, dissolve the chiral 3,3'-diphenyl-BINOL ligand (10 mol%) in anhydrous CH₂Cl₂. Slowly add AlMe₃ (10 mol%, 2.0 M in toluene) at room temperature. Stir for 1 hour.

    • Self-Validation: Methane gas evolution will be observed upon AlMe₃ addition. Cessation of bubbling indicates complete formation of the BINOL-AlMe complex.

  • Substrate Introduction: Add the nitrone (1.0 equiv) to the catalyst solution and stir for 15 minutes to allow coordination.

  • Cycloaddition: Add the vinyl ether (e.g., tert-butyl vinyl ether, 5.0 equiv). The excess vinyl ether drives the reaction and acts as a co-solvent.

  • Incubation: Stir at ambient temperature. Monitor via HPLC until the nitrone peak is consumed.

  • Workup: Quench carefully with water, extract with ethyl acetate, and purify to yield the exo-isoxazolidine.

Section 4: Quantitative Data Summary

The table below summarizes the expected diastereomeric and enantiomeric outcomes based on the chosen catalytic strategy.

Catalytic SystemDipolarophile TypeMajor DiastereomerTypical drTypical ee
Thermal (Uncatalyzed) VariousMixed< 2:1N/A
BINOL-AlMe Complex Electron-rich (Vinyl ethers)Exo> 90:10≤ 97%
MacMillan Imidazolidinone Electron-deficient (Enals)Endo94:6 to 98:291 - 99%
Cu(II)-bis(oxazoline) Electron-deficient (Oxazolidinones)Endo> 95:5> 95%

References

  • Jørgensen, K. A., et al. "Catalytic Enantioselective Inverse-Electron Demand 1,3-Dipolar Cycloaddition Reactions of Nitrones with Alkenes." Journal of the American Chemical Society, 1999. URL:[Link]

  • MacMillan, D. W. C., et al. "New Strategies for Organic Catalysis: The First Enantioselective Organocatalytic 1,3-Dipolar Cycloaddition." Journal of the American Chemical Society, 2000. URL:[Link]

  • Suga, H., et al. "Evaluation of chiral bidentate ligand–metal complexes in asymmetric 1,3-dipolar cycloaddition reaction of nitrones with 3-alkenoyl-2-oxazolidinones." Tetrahedron, 2004. URL:[Link]

  • "Fast MacMillan's Imidazolidinone-Catalyzed Enantioselective Synthesis of Polyfunctionalized 4-Isoxazoline Scaffolds." PMC, 2022. URL:[Link]

Sources

Troubleshooting

side reactions during N-Boc deprotection of isoxazolidine derivatives

Welcome to the Technical Support Center for Heterocyclic Chemistry. This portal is designed for researchers and drug development professionals encountering synthetic bottlenecks during the manipulation of isoxazolidine s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Chemistry. This portal is designed for researchers and drug development professionals encountering synthetic bottlenecks during the manipulation of isoxazolidine scaffolds.

The isoxazolidine ring—a saturated five-membered heterocycle containing an adjacent N-O bond—is a privileged scaffold in medicinal chemistry, often used as a nucleoside or amino acid bioisostere[1]. However, the intrinsic lability of the N-O bond presents a significant challenge. Standard N-Boc deprotection protocols relying on strong protic acids frequently trigger catastrophic side reactions, including ring cleavage and unwanted alkylation.

This guide provides a causal analysis of these side reactions and establishes self-validating protocols to ensure chemoselective deprotection.

Diagnostic Pathway: N-Boc Deprotection Divergence

IsoxazolidineDeprotection A N-Boc Isoxazolidine B Protic Acid (TFA / DCM) A->B Standard Protocol C Lewis Acid (TMSOTf / Lutidine) A->C Optimized Protocol D N-O Bond Cleavage (1,3-Amino Alcohol) B->D Acid-Catalyzed Ring Opening E t-Butyl Alkylation (M+56 Adduct) B->E No Scavengers Present F Target Isoxazolidine (Low Yield) B->F With Scavengers (TIPS/Thioanisole) G Target Isoxazolidine (High Yield, Intact N-O) C->G Chemoselective Fragmentation

Diagnostic pathway for N-Boc deprotection of isoxazolidines, highlighting side reactions.

Section 1: Troubleshooting & Causal Analysis (FAQs)

Q: Why am I observing 1,3-amino alcohol byproducts during my N-Boc deprotection? A: This is the classic signature of N-O bond cleavage. The isoxazolidine N-O bond is highly labile due to lone-pair repulsion (the alpha effect)[1]. When exposed to high concentrations of Trifluoroacetic Acid (TFA), protonation of the ring oxygen or nitrogen significantly lowers the activation energy for N-O bond scission. This acid-catalyzed ring opening is irreversible. To prevent this, you must avoid strong protic environments and switch to a Lewis acid-mediated deprotection[2].

Q: My LC-MS shows a prominent [M+56]⁺ peak. What happened to my compound? A: You are observing tert-butylation. The acidic fragmentation of the Boc group generates a highly reactive tert-butyl cation. Because the newly deprotected isoxazolidine nitrogen is nucleophilic, it acts as a trap for this carbocation, leading to N-alkylation. If you are forced to use TFA, you must incorporate a scavenger cocktail (e.g., Triisopropylsilane (TIPS) and thioanisole) to preferentially quench the carbocation before it attacks your product[3].

Q: Can I use oxalyl chloride instead of TFA? A: Yes. Recent methodologies have demonstrated that oxalyl chloride in methanol acts as a remarkably mild deprotection agent for N-Boc groups[4]. The electrophilic character of oxalyl chloride facilitates the cleavage of the carbamate without generating the harsh, highly acidic conditions that destroy the isoxazolidine core[4].

Section 2: Quantitative Comparison of Deprotection Strategies

To select the appropriate methodology, compare the empirical outcomes of standard deprotection strategies against the structural integrity of the isoxazolidine ring.

Deprotection StrategyReagent SystemTempTimeTypical YieldN-O Cleavage Risk
Standard Protic Acid 50% TFA in DCM0 °C to RT2 h40–60%High
Scavenger-Assisted TFA / TIPS / Thioanisole0 °C to RT2 h65–80%Moderate
Lewis Acid (Recommended) TMSOTf, 2,6-Lutidine, DCM0 °C1 h85–95%Low
Mild Acyl Chloride Oxalyl Chloride, MeOHRT1–4 h80–90%Low

Section 3: Validated Experimental Protocols

The following protocols are engineered as self-validating systems. Do not skip the validation checkpoints; they are designed to confirm causality and prevent downstream failure.

Protocol A: Lewis Acid-Mediated Chemoselective Deprotection (Recommended)

Causality: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) acts as a hard Lewis acid, coordinating directly to the carbonyl oxygen of the Boc group. This induces fragmentation into isobutylene and CO₂. 2,6-lutidine acts as a sterically hindered, non-nucleophilic base. It buffers any trace triflic acid generated during the reaction, strictly maintaining a non-protic environment that leaves the N-O bond completely intact[2][5].

Step-by-Step Methodology:

  • Preparation: Dissolve the N-Boc isoxazolidine derivative (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M under an argon atmosphere.

    • Validation Checkpoint 1: Test the DCM for moisture using a Karl Fischer titrator (<50 ppm required). Moisture reacts with TMSOTf to generate destructive triflic acid, which will immediately cleave the N-O bond.

  • Cooling & Buffering: Cool the reaction flask to 0 °C using an ice-water bath. Add 2,6-lutidine (3.0 eq) dropwise. Stir for 5 minutes.

  • Activation: Slowly add TMSOTf (2.0 eq) dropwise over 10 minutes to prevent thermal spiking.

  • Monitoring: Stir at 0 °C for 1 hour.

    • Validation Checkpoint 2: Perform LC-MS analysis at t=45 mins. The complete absence of an [M+56]⁺ peak confirms that tert-butyl alkylation has been successfully suppressed. The presence of the target mass confirms the N-O bond is intact.

  • Quenching: Quench the reaction strictly at 0 °C by adding saturated aqueous NaHCO₃.

    • Validation Checkpoint 3: Check the pH of the aqueous phase. It must be >7. An acidic aqueous phase indicates incomplete quenching, which risks acid-catalyzed N-O degradation during subsequent solvent evaporation.

  • Isolation: Extract with DCM (3x), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Scavenger-Assisted Protic Acid Deprotection

Causality: If Lewis acids are incompatible with other functional groups on your molecule, TFA must be used. To prevent the tert-butyl cation from alkylating the isoxazolidine, a combination of TIPS (a hydride donor) and thioanisole (a soft nucleophile) is used to rapidly intercept the carbocation[3].

Step-by-Step Methodology:

  • Cocktail Preparation: Prepare a cleavage cocktail of TFA / DCM / TIPS / Thioanisole in a ratio of 50:40:5:5 (v/v).

  • Reaction: Cool the N-Boc isoxazolidine (1.0 eq) to 0 °C. Add the cleavage cocktail (10 mL per mmol of substrate) dropwise.

  • Monitoring: Stir at 0 °C for 2 hours. Do not allow the reaction to warm to room temperature, as thermal energy drastically accelerates N-O bond cleavage in the presence of TFA.

  • Evaporation: Co-evaporate the reaction mixture with toluene (3x) under reduced pressure at a bath temperature strictly below 25 °C to remove TFA without concentrating it.

  • Precipitation: Triturate the resulting residue with cold diethyl ether to precipitate the isoxazolidine as a TFA salt.

References

  • Isoxazolidine: A Privileged Scaffold for Organic and Medicinal Chemistry | Chemical Reviews - ACS Publications Source: acs.org URL:[Link]

  • Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride Source: uky.edu URL:[Link]

  • Source: google.
  • Source: google.
  • ChemComm - RSC Publishing (Synthesis via C-H functionalization and TMSOTf deprotection) Source: rsc.org URL:[Link]

Sources

Optimization

preventing racemization during coupling of N-Boc-isoxazolidine-5-carboxylic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the stereochemical degradation of highly sensitive chiral building blocks.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the stereochemical degradation of highly sensitive chiral building blocks. N-Boc-isoxazolidine-5-carboxylic acid is particularly notorious. Due to its unique heterocyclic structure, standard peptide coupling protocols (like HATU/DIPEA in DMF) often result in severe racemization (epimerization at the C5 position).

This guide provides field-proven, self-validating methodologies, mechanistic insights, and troubleshooting steps to ensure >98% enantiomeric excess (ee) during your amide bond formations.

Mechanistic Insight: The Root Cause of Racemization

To prevent racemization, we must first understand the causality behind it. In standard N-acyl amino acids, racemization typically occurs via an oxazolone intermediate. However, the N-Boc protecting group on the isoxazolidine ring sterically and electronically disfavors oxazolone cyclization.

Instead, the primary culprit is direct base-catalyzed enolization . The isoxazolidine ring features an electronegative oxygen atom directly adjacent to the C5 stereocenter. This exerts a strong electron-withdrawing inductive (-I) effect. When the C5 carboxylic acid is activated into an ester (e.g., an O-acylurea), the α -proton becomes highly acidic. If a strong, unhindered base like N,N-diisopropylethylamine (DIPEA, pKa ~10.5) is present, it rapidly abstracts this proton, forming an achiral enolate before the amine nucleophile can attack.

Mechanism A N-Boc-Isoxazolidine-5-COOH (Chiral) B Activated Ester Intermediate (e.g., O-Acylurea) A->B Activation C Base-Catalyzed Direct Enolization B->C Slow Kinetics E Amine Nucleophilic Attack B->E Fast Kinetics D Achiral Enolate (Loss of Stereocenter) C->D G Racemic Amide (Epimerization at C5) D->G Amine Attack F Desired Chiral Amide (Retention) E->F

Mechanism of base-catalyzed direct enolization during isoxazolidine activation.

Frequently Asked Questions (FAQs)

Q: Why is my product completely racemic when using HATU and DIPEA? A: HATU requires two equivalents of base to function optimally. DIPEA is a strong, relatively unhindered base that rapidly abstracts the highly acidic C5 proton of the activated isoxazolidine. To fix this, you must switch to a weaker, sterically hindered base like 2,4,6-collidine (TMP, pKa ~7.4) or 2,6-lutidine, and use a coupling reagent that requires less base, such as COMU[1].

Q: How does OxymaPure prevent epimerization compared to traditional HOBt? A: OxymaPure[ethyl 2-cyano-2-(hydroxyimino)acetate] forms a highly reactive ester intermediate that undergoes aminolysis at a rate significantly faster than the rate of enolization[2]. It is superior to HOBt in suppressing racemization and carries a non-explosive safety profile[3].

Q: Should I use DCM or DMF for this coupling? A: Always prefer Dichloromethane (DCM) for racemization-prone substrates. Polar aprotic solvents like DMF stabilize the charged enolate transition state, accelerating stereochemical degradation[4]. DCM minimizes this stabilization.

Quantitative Data: Reagent & Condition Benchmarking

The following table summarizes the expected outcomes when coupling N-Boc-isoxazolidine-5-carboxylic acid under various conditions. Data is synthesized from benchmark studies on highly racemization-prone cyclic and phenylglycine derivatives[3],[1].

Coupling SystemBase (Equivalents)SolventRelative Coupling RateExpected Epimerization (%)
HATUDIPEA (2.0)DMFVery Fast15 - 30%
EDC / HOBtDIPEA (2.0)DMFModerate5 - 15%
COMUTMP (1.0)DCMFast< 2%
DIC / OxymaPureNone / TMP (0.1)DCMFast< 1%

Self-Validating Experimental Protocols

To guarantee structural integrity, every protocol must be a self-validating system. The workflows below incorporate in-process monitoring (TLC/LCMS) and rely on reagents that inherently limit the basicity of the reaction medium.

Workflow Step1 1. Dissolve Acid & Amine in DCM Step2 2. Chill to 0°C Step1->Step2 Step3 3. Add COMU or DIC/OxymaPure Step2->Step3 Step4 4. Add Weak Base (TMP or None) Step3->Step4 Step5 5. React 0°C to RT Step4->Step5 Step6 6. Aqueous Workup Step5->Step6

Optimized low-racemization coupling workflow for N-Boc-isoxazolidine-5-COOH.

Protocol A: COMU-Mediated Coupling with TMP

COMU is an uronium salt based on OxymaPure. It requires only one equivalent of base , drastically reducing the basicity of the reaction medium, and its byproducts are conveniently water-soluble,[1].

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under inert atmosphere (N2/Ar), dissolve N-Boc-isoxazolidine-5-carboxylic acid (1.0 eq) and the target amine (1.05 eq) in anhydrous DCM to achieve a concentration of 0.15 - 0.2 M.

  • Thermal Control: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes. Causality: Low temperatures kinetically trap the enolization pathway.

  • Activation: Add COMU (1.05 eq) in one portion. The solution will typically remain clear.

  • Base Addition: Dropwise, add 2,4,6-collidine (TMP) (1.0 eq). Validation Check: COMU couplings can often be monitored visually; the solution may undergo a slight color change upon base addition indicating active ester formation.

  • Reaction: Stir at 0 °C for 1 hour, then allow it to slowly warm to room temperature over 2 hours. Monitor completion via LCMS.

  • Workup: Dilute with additional DCM. Wash sequentially with 5% aqueous citric acid (to remove TMP and unreacted amine), saturated NaHCO3, and brine. The COMU byproducts are highly water-soluble and will partition into the aqueous layer.

  • Validation: Analyze the crude product via Chiral HPLC against a racemic standard to confirm >98% ee.

Protocol B: Base-Free DIC / OxymaPure Coupling

For extremely sensitive substrates, removing the base entirely is the safest approach. The combination of Diisopropylcarbodiimide (DIC) and OxymaPure allows for highly efficient, base-free amide bond formation[2],[3].

Step-by-Step Methodology:

  • Preparation: Dissolve N-Boc-isoxazolidine-5-carboxylic acid (1.0 eq) and OxymaPure (1.05 eq) in anhydrous DCM (0.2 M) at 0 °C.

  • Pre-Activation: Add DIC (1.05 eq) dropwise. Stir for 10 minutes at 0 °C to allow the formation of the highly reactive Oxyma ester. Causality: Pre-activation in the absence of the amine ensures that the O-acylisourea is fully converted to the stable, racemization-resistant Oxyma ester.

  • Amine Addition: Add the target amine (1.05 eq) dissolved in a minimal amount of DCM. (If the amine is a hydrochloride salt, add 1.0 eq of TMP to liberate the free base—do not use DIPEA).

  • Reaction: Stir at 0 °C for 1 hour, then warm to room temperature. The reaction is typically complete within 2–4 hours.

  • Workup: Filter off any precipitated diisopropylurea (DIU). Wash the filtrate with 5% citric acid, saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate.

References

  • OxymaPure® – Industry Standard Coupling Enhancer And Racemization Suppressant For Peptide And Small Molecule Synthesis Luxembourg Bio Technologies URL:[Link]

  • OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety Peptide Chemistry URL:[Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey Organic Process Research & Development - ACS Publications URL:[Link]

  • COMU[1075198-30-9] - Reagents and Applications Aapptec Peptides URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Nitrone Generation for Isoxazolidine Synthesis

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to help you optimize the generat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to help you optimize the generation of nitrones, crucial 1,3-dipolar intermediates in the synthesis of isoxazolidine heterocycles.[1][2][3] Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Section 1: Foundational Principles of Nitrone Generation

Nitrones are versatile intermediates in organic synthesis, primarily utilized in 1,3-dipolar cycloaddition reactions to construct five-membered heterocyclic rings like isoxazolidines.[2] Understanding the common pathways to their formation is the first step toward optimization.

The two most prevalent methods for nitrone synthesis are:

  • Condensation of N-substituted hydroxylamines with aldehydes or ketones: This is one of the most widely applied methods for synthesizing both aldonitrones and ketonitrones.[4][5]

  • Oxidation of secondary amines or N,N-disubstituted hydroxylamines: Various oxidizing agents can be employed for this transformation.[4][5]

The choice of method often depends on the stability of the starting materials and the desired nitrone structure. For instance, condensation reactions can be inhibited by bulky ketone substituents.[6]

Visualizing the Core Reaction: Nitrone Generation and Cycloaddition

Nitrone_Synthesis cluster_generation Part 1: Nitrone Generation cluster_cycloaddition Part 2: Isoxazolidine Synthesis Hydroxylamine R²-NHOH (N-Substituted Hydroxylamine) Nitrone R¹(H)C=N⁺(O⁻)-R² (Nitrone) Hydroxylamine->Nitrone Condensation (-H₂O) Carbonyl R¹(H)C=O (Aldehyde/Ketone) Carbonyl->Nitrone Nitrone_ref Nitrone Dipolarophile R³CH=CHR⁴ (Alkene) Isoxazolidine Isoxazolidine Ring Dipolarophile->Isoxazolidine Nitrone_ref->Isoxazolidine [3+2] Cycloaddition

Caption: General workflow for isoxazolidine synthesis.

Section 2: Troubleshooting Guide for Nitrone Generation

This section addresses common issues encountered during the synthesis of nitrones, presented in a question-and-answer format.

Issue 1: Low or No Yield of Nitrone

Q: My reaction to form the nitrone from a hydroxylamine and an aldehyde is giving a very low yield. What are the likely causes and how can I fix it?

A: Low yields in nitrone formation via condensation are often multifactorial. Here’s a systematic approach to troubleshooting:

  • Purity and Stability of Starting Materials:

    • Hydroxylamine Quality: N-substituted hydroxylamines can be unstable and may degrade over time, especially if not stored properly.[5] Commercial hydroxylamines are often supplied as hydrochloride salts to improve stability; a base is then required to liberate the free hydroxylamine for the reaction.[4] Consider recrystallizing your hydroxylamine before use if its purity is questionable.[5]

    • Aldehyde Purity: Aldehydes are prone to oxidation to carboxylic acids. Ensure your aldehyde is pure, and consider using freshly distilled material.

  • Reaction Conditions:

    • Solvent: The choice of solvent is critical. While alcohols like ethanol are common, for some substrates, aprotic solvents such as toluene or dichloromethane may be more effective.[7][8] In some cases, solvent-free conditions or using water as a green solvent can be highly effective.[8][9]

    • Temperature: While many condensations proceed at room temperature, gentle heating (e.g., to 60 °C) can often drive the reaction to completion.[8] However, excessive heat can lead to decomposition.[7] A systematic temperature screen is advisable.

    • Dehydrating Agents: The condensation reaction produces water, which can be detrimental to the reaction equilibrium. The inclusion of a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves is often beneficial, particularly when generating the nitrone in situ for a subsequent cycloaddition.[5][7]

    • pH Control: The rate of nitrone formation can be pH-dependent. In aqueous solutions, the reaction is often acid-catalyzed at lower pH, while at higher pH, the dehydration of an intermediate diol can become the rate-determining step.[10] For non-aqueous reactions, the addition of a catalytic amount of a weak acid might be beneficial.

Issue 2: Formation of Side Products

Q: I am observing significant side product formation in my nitrone synthesis. What are these side products and how can I minimize them?

A: Side product formation is a common challenge. Here are some possibilities:

  • Oxime O-ether Formation: When synthesizing nitrones from oximes via alkylation, a common side product is the corresponding oxime O-ether.[5] The ratio of nitrone to oxime O-ether can be influenced by the nature of the electrophile and the electronic properties of the oxime. For instance, using iodide reagents tends to favor nitrone formation over bromides or chlorides.[5]

  • Dimerization/Oligomerization: Some nitrones are prone to dimerization or oligomerization, especially at higher concentrations.[6] If you are isolating the nitrone, this can be a significant issue. For subsequent cycloaddition reactions, generating the nitrone in situ at a controlled rate in the presence of the dipolarophile can mitigate this problem.[7]

  • Decomposition: Nitrones, particularly those with certain substitution patterns, can be unstable.[9] If the reaction is run for too long or at too high a temperature, decomposition can occur. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

Visualizing the Troubleshooting Process

Troubleshooting_Workflow cluster_conditions Optimization Parameters Start Low Nitrone Yield Check_Purity Verify Purity of Hydroxylamine & Aldehyde Start->Check_Purity Optimize_Conditions Systematically Optimize Reaction Conditions Check_Purity->Optimize_Conditions If Purity is Confirmed Solvent Solvent Screen (e.g., Toluene, EtOH, DCM) Optimize_Conditions->Solvent In_Situ Consider In Situ Generation Success Improved Yield In_Situ->Success Temperature Temperature Screen (e.g., RT, 40°C, 60°C) Solvent->Temperature Dehydrating_Agent Add Dehydrating Agent (e.g., MgSO₄, Mol. Sieves) Temperature->Dehydrating_Agent Dehydrating_Agent->In_Situ

Caption: A workflow for troubleshooting low nitrone yield.

Section 3: Frequently Asked Questions (FAQs)

Q1: Should I generate my nitrone in situ or isolate it first?

A1: The decision to generate a nitrone in situ or to isolate it depends on its stability. Many nitrones are stable enough to be isolated and purified, which can be advantageous for characterizing the intermediate and controlling the stoichiometry of the subsequent cycloaddition.[2] However, for unstable nitrones that are prone to dimerization or decomposition, in situ generation is the preferred method.[7] This involves forming the nitrone in the presence of the dipolarophile, so it is trapped in the cycloaddition reaction as it is formed.[11]

Q2: How do electron-withdrawing or electron-donating groups on the aldehyde affect nitrone formation and reactivity?

A2: The electronic nature of the substituents on the aldehyde (and the hydroxylamine) can significantly impact both the rate of nitrone formation and the nitrone's reactivity in subsequent cycloadditions.

  • On Nitrone Formation: Electron-withdrawing groups on the aldehyde can increase its electrophilicity, potentially accelerating the initial nucleophilic attack by the hydroxylamine.

  • On Cycloaddition Reactivity: The effect on the subsequent 1,3-dipolar cycloaddition is governed by frontier molecular orbital (FMO) theory. Electron-withdrawing groups on the C-aryl ring of the nitrone can lower the energy of the nitrone's LUMO, which can accelerate reactions with electron-rich alkenes (HOMO-controlled).[12][13] Conversely, electron-donating groups can raise the HOMO energy of the nitrone, favoring reactions with electron-deficient alkenes (LUMO-controlled).

Q3: What are the best practices for purifying and storing nitrones?

A3: If you choose to isolate your nitrone, proper purification and storage are crucial for maintaining its integrity.

  • Purification: Recrystallization is a common method for purifying solid nitrones.[8] Column chromatography can also be used, but care must be taken as some nitrones can be unstable on silica gel. It is advisable to use a less acidic stationary phase or to run the column quickly.

  • Storage: Many nitrones are sensitive to light, moisture, and heat. They should be stored in a dark, cold, and dry environment, such as a desiccator in a refrigerator or freezer.[8]

Q4: Can I use a catalyst to improve my nitrone synthesis?

A4: Yes, catalysis can be employed to improve the efficiency of nitrone synthesis.

  • For Condensation Reactions: As mentioned, weak acids can catalyze the condensation of hydroxylamines and carbonyls.[10]

  • For Oxidation Reactions: A variety of metal catalysts, such as those based on copper or palladium, can be used for the oxidation of secondary amines or hydroxylamines to nitrones.[4][6][14] There are also metal-free oxidation methods using reagents like Oxone.[15]

Section 4: Experimental Protocols

Protocol 1: General Procedure for Nitrone Synthesis via Condensation

This protocol describes a general method for the synthesis of a nitrone from an N-substituted hydroxylamine and an aldehyde.

  • Materials:

    • N-substituted hydroxylamine (1.0 eq.)

    • Aldehyde (1.0 eq.)

    • Anhydrous ethanol

    • Anhydrous magnesium sulfate (optional)

  • Procedure:

    • Dissolve the N-substituted hydroxylamine (1.0 eq.) in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer.

    • Add the aldehyde (1.0 eq.) to the solution.

    • If desired, add anhydrous magnesium sulfate (1.0-2.0 eq.) as a dehydrating agent.

    • Stir the reaction mixture at room temperature or heat to 60 °C.[8]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[8]

    • Upon completion, remove the solvent under reduced pressure.

    • The crude nitrone can be purified by recrystallization from a suitable solvent (e.g., hot ethanol) or by column chromatography.[8]

    • Store the purified nitrone in a dark, cold, and dry place.[8]

Protocol 2: In Situ Generation of a Nitrone for Isoxazolidine Synthesis

This protocol outlines the in situ generation of a nitrone followed by its trapping in a 1,3-dipolar cycloaddition reaction.

  • Materials:

    • Aldehyde (1.0 eq.)

    • N-substituted hydroxylamine (1.0 eq.)

    • Olefin (dipolarophile) (1.0-1.2 eq.)

    • Anhydrous solvent (e.g., toluene or dichloromethane)

    • Dehydrating agent (e.g., anhydrous MgSO₄ or molecular sieves)

  • Procedure:

    • To a solution of the aldehyde (1.0 eq.) and the olefin (1.0-1.2 eq.) in an anhydrous solvent, add the N-substituted hydroxylamine (1.0 eq.).

    • Add the dehydrating agent to the reaction mixture.

    • Stir the mixture at the desired temperature (room temperature to reflux, depending on the substrates).

    • Monitor the reaction by TLC or LC-MS for the disappearance of the starting materials and the formation of the isoxazolidine product.

    • Once the reaction is complete, filter off the dehydrating agent.

    • Remove the solvent in vacuo and purify the resulting isoxazolidine by column chromatography.

Data Summary Table: Influence of Reaction Parameters
ParameterGeneral Effect on Nitrone GenerationKey Considerations
Temperature Increased temperature generally increases the reaction rate.Can lead to decomposition of reactants or products if too high.[7]
Solvent Can influence reaction rate and equilibrium.Aprotic solvents may be preferable to remove water azeotropically.
Dehydrating Agent Shifts the equilibrium towards product formation.Essential for many in situ procedures.[5][7]
Catalyst (Acid/Base) Can accelerate the rate-determining step.The optimal pH or catalyst depends on the specific substrates.[10]
Concentration Higher concentrations can increase the reaction rate.May lead to increased dimerization of the nitrone.[6][7]

References

  • Nitrone chemistry: a versatile gateway to diverse heterocycles. RSC Publishing.
  • Nitrone. Wikipedia. Available from: [Link]

  • Nitrones: Comprehensive Review on Synthesis and Applications. PMC. Available from: [Link]

  • Kinetics of aliphatic nitrone formation on the addition of N-alkyl-hydroxylamines to aliphatic aldehydes in aqueous solution. Journal of the Chemical Society B: Physical Organic (RSC Publishing). Available from: [Link]

  • Nitrones: Comprehensive Review on Synthesis and Applications. MDPI. Available from: [Link]

  • Nitrones: Comprehensive Review on Synthesis and Applications. Scilit. Available from: [Link]

  • Nitrone Cycloadditions of 1,2-Cyclohexadiene. PMC. Available from: [Link]

  • Reactivities of Substituted α-Phenyl-N-tert-butyl Nitrones. PMC. Available from: [Link]

  • Bioorthogonal Reactions Utilizing Nitrones as Versatile Dipoles in Cycloaddition Reactions. ACS Publications. Available from: [Link]

  • Heterocyclic Synthesis of Some New Isoxazolidine Derivatives via 1,3- Dipolar Cycloaddition of Nitrones to Styrene. researchgate.net. Available from: [Link]

  • Effect of 2, 5- substituents on the stability of cyclic nitrone superoxide spin adducts: A density functional theory approach. Taylor & Francis Online. Available from: [Link]

  • A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. PMC. Available from: [Link]

  • 1,3-Dipolar cycloaddition of nitrones: synthesis of multisubstituted, diverse range of heterocyclic compounds. New Journal of Chemistry (RSC Publishing). Available from: [Link]

  • Nitrones: Comprehensive Review on Synthesis and Applications. PubMed. Available from: [Link]

  • Synthesis and Transformations of Nitrones for Organic Synthesis. ResearchGate. Available from: [Link]

  • Nitrone synthesis by C-N-Coupling. Organic Chemistry Portal. Available from: [Link]

  • GREEN SYNTHESIS OF NITRONE AND ISOXAZOLIDINES: ONE POT CONVENIENT CYCLOADDITION REACTIONS IN WATER. Rasayan. Available from: [Link]

  • A convenient method for the synthesis of nitrones by oxidation of N,N-disubstituted hydroxylamines with N-t. Arkivoc. Available from: [Link]

  • Synthesis and Transformations of Nitrones for Organic Synthesis. ACS Publications. Available from: [Link]

  • SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. researchgate.net. Available from: [Link]

  • Catalytic Enantioselective Alkyne Addition to Nitrones Enabled by Tunable Axially Chiral Imidazole-Based P,N-Ligands. PMC. Available from: [Link]

  • Palladium-Catalyzed Synthesis of Nitrones Via Redox Cross-Coupling of Nitro Compounds and Alcohols. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Substituent and Solvent Effect Studies of N-Alkenylnitrone 4π-Electrocyclizations. researchgate.net. Available from: [Link]

  • Reactivities of Substituted α-Phenyl-N-tert-butyl Nitrones. The Journal of Organic Chemistry. Available from: [Link]

  • Four main pathways of synthesis of nitrones and some of their synthetic applications. researchgate.net. Available from: [Link]

  • Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics. MDPI. Available from: [Link]

  • Intramolecular cycloaddition of nitrones in total synthesis of natural products. Natural Product Reports. Available from: [Link]

  • Exploration and Development of Nitrone Chemistry. J-Stage. Available from: [Link]

  • Catalytic Enantioselective Inverse-Electron Demand 1,3-Dipolar Cycloaddition Reactions of Nitrones with Alkenes. Journal of the American Chemical Society - ACS Publications. Available from: [Link]

  • Intramolecular cycloaddition of nitrones in total synthesis of natural products. pubs.rsc.org. Available from: [Link]

  • Nitrile Oxides, Nitrones, and Nitronates in Organic Synthesis. onlinelibrary.wiley.com. Available from: [Link]

  • (PDF) Nitrones in synthetic polymer chemistry. ResearchGate. Available from: [Link]

  • Nitrone Cycloadditions Towards the Synthesis of the Core of the Alstonia and Tropane Alkaloids. White Rose eTheses Online. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: NMR Strategies for the Stereochemical Assignment of 2-(tert-Butoxycarbonyl)isoxazolidine-5-carboxylic Acid

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary & The Conformational Challenge 2-(tert-Butoxycar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary & The Conformational Challenge

2-(tert-Butoxycarbonyl)isoxazolidine-5-carboxylic acid (commonly referred to as N-Boc-isoxazolidine-5-carboxylic acid) is a highly versatile heterocyclic scaffold. It is frequently utilized as a proline bioisostere, a precursor for β -amino acids, and a building block in the synthesis of complex foldamers and natural products[1].

However, the stereochemical assignment of its C5 chiral center via Nuclear Magnetic Resonance (NMR) spectroscopy presents a unique physical chemistry challenge. The difficulty stems from two competing dynamic processes:

  • Nitrogen Inversion: The adjacent oxygen atom in the isoxazolidine ring typically raises the barrier to nitrogen inversion, often leading to broad NMR signals at room temperature[2]. However, the introduction of the sp2-hybridized N-Boc group facilitates more rapid nitrogen inversion, which paradoxically sharpens the time-averaged signals[3].

  • Restricted N-Boc Rotation: While nitrogen inversion is accelerated, the partial double-bond character of the carbamate (N-Boc) group restricts its rotation, resulting in distinct E and Z rotamers that complicate the 1D 1 H and 13 C NMR spectra.

To accurately assign the absolute configuration at C5, researchers must first deconvolute these conformational dynamics before applying chiral resolution techniques.

ConformationalDynamics EA E-Rotamer (N-Invertomer A) ZA Z-Rotamer (N-Invertomer A) EA->ZA Boc Rotation (Restricted) EB E-Rotamer (N-Invertomer B) EA->EB N-Inversion (Facilitated by sp2 Boc) ZB Z-Rotamer (N-Invertomer B) ZA->ZB N-Inversion (Facilitated by sp2 Boc) EB->ZB Boc Rotation (Restricted)

Thermodynamic equilibrium of N-Boc isoxazolidine rotamers and nitrogen invertomers.

Comparative Analysis of Stereochemical Assignment Methods

To determine the enantiomeric purity and absolute configuration of the C5 position, researchers typically choose between three analytical pathways. Below is an objective comparison of their performance, reliability, and utility.

Method A: Chiral Amide Derivatization (Modified Mosher-Type Method)

This method involves the covalent coupling of the C5-carboxylic acid with a chiral amine, such as (R)

  • and (S)
  • α -methylbenzylamine ( α -MBA), to form stable diastereomers.
  • Causality for Choice: The phenyl ring of the α -MBA auxiliary creates a highly predictable anisotropic shielding cone. By comparing the chemical shifts ( Δδ=δS​−δR​ ) of the C4 protons on the isoxazolidine ring, the absolute configuration of C5 can be unambiguously assigned.

Method B: Chiral Solvating Agents (CSAs)

This method involves the direct addition of a chiral additive, such as Pirkle's alcohol, directly into the NMR tube containing the analyte.

  • Causality for Choice: CSAs form transient, non-covalent diastereomeric complexes via hydrogen bonding with the C5-COOH and N-Boc groups. This is chosen when sample preservation is critical, though the transient nature of the complex yields smaller chemical shift differences.

Method C: Chiral HPLC (Orthogonal Non-NMR Method)

While not an NMR technique, chiral stationary phases are often used alongside NMR for kinetic resolutions of N-Boc-isoxazolidin-5-ones[4]. It provides excellent quantitative ee% data but cannot determine absolute stereochemistry without a known reference standard.

Quantitative Performance Comparison
ParameterMethod A: Chiral Amide DerivatizationMethod B: Chiral Solvating Agents (CSAs)Method C: Chiral HPLC
Mechanism Covalent diastereomer formationNon-covalent transient complexesStationary phase interaction
Spectral Resolution ( Δδ ) Excellent (>0.10 ppm) Moderate (0.02 - 0.05 ppm)N/A (Retention time based)
Absolute Config. Assignment Unambiguous (via shielding models)Empirical (requires known standards)Requires synthesized standards
Sample Prep Time 12 - 24 hours< 5 minutes Variable (method dev required)
Sample Recovery Destructive (requires harsh cleavage)100% (via simple extraction)100% (preparative scale)

Verdict: For definitive stereochemical assignment of novel 2-(tert-Butoxycarbonyl)isoxazolidine-5-carboxylic acid batches, Method A (Chiral Derivatization) is the gold standard due to its high Δδ resolution and self-validating nature. Method B is preferred for rapid, non-destructive ee% screening of known batches.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating internal controls (such as synthesizing both enantiomeric derivatives and utilizing Variable Temperature NMR), the data mathematically proves its own accuracy.

Protocol 1: Variable Temperature (VT) NMR for Rotamer Deconvolution

Before derivatization, you must establish the baseline conformational state of your starting material.

  • Sample Preparation: Dissolve 15 mg of 2-(tert-Butoxycarbonyl)isoxazolidine-5-carboxylic acid in 0.6 mL of anhydrous CDCl3​ (or Toluene- d8​ for broader temperature ranges).

  • Ambient Acquisition: Acquire a standard 1D 1 H NMR at 298 K. Note the broadening of the N-Boc methyl protons (~1.45 ppm) and the C5 methine proton.

  • Cooling Protocol: Lower the probe temperature incrementally to 233 K (-40 °C). Allow 10 minutes for thermal equilibration at the target temperature[2].

  • Low-Temperature Acquisition: Acquire a 1D 1 H NMR and a 2D NOESY spectrum.

  • Self-Validation Check: At 233 K, the broad signals must resolve into two distinct sets of sharp peaks corresponding to the E and Z rotamers. The 2D NOESY cross-peaks between the C5 proton and the Boc-methyl group will confirm the relative spatial arrangement, proving the structural integrity before derivatization.

Protocol 2: Chiral Derivatization via Amide Coupling

This protocol converts the C5-carboxylic acid into a diastereomeric mixture for absolute configuration assignment.

  • Activation: In a dried vial under N2​ , dissolve 20 mg (0.09 mmol) of the isoxazolidine acid in 1 mL of anhydrous CH2​Cl2​ . Add 1.2 equivalents of EDC·HCl and 1.2 equivalents of HOBt. Stir for 15 minutes at room temperature to form the active ester.

  • Coupling: Divide the activated mixture into two equal 0.5 mL aliquots (Vial A and Vial B).

    • To Vial A, add 1.5 eq. of (R) -(+)- α -methylbenzylamine and 2 eq. of DIPEA.

    • To Vial B, add 1.5 eq. of (S) -(-)- α -methylbenzylamine and 2 eq. of DIPEA.

  • Reaction & Workup: Stir both vials for 12 hours. Quench with 1M HCl, extract with CH2​Cl2​ , wash with saturated NaHCO3​ , dry over Na2​SO4​ , and concentrate in vacuo.

  • NMR Analysis: Acquire high-resolution 1 H NMR spectra (e.g., 500 MHz or higher) for both the (R) -amide and (S) -amide in CDCl3​ .

  • Self-Validation Check (The Δδ Rule): Calculate Δδ=δS​−δR​ for the C4 diastereotopic protons.

    • Causality: If the C5 configuration is (S) , the phenyl ring of the (R) -amine will fold over the isoxazolidine ring, shielding the C4 protons (resulting in a negative Δδ ).

    • Validation: The signs of Δδ for the C4 protons must be internally consistent and opposite in sign to the Δδ of the N-Boc protons. If the signs are randomly distributed, the conformational model is invalid (likely due to incomplete rotamer resolution), and VT-NMR must be applied to the amides.

Workflow Start N-Boc-isoxazolidine-5-carboxylic acid VT_NMR Variable Temp (VT) NMR (-40 °C in CDCl3) Start->VT_NMR Step 1: Conformational Check Check_Rotamers Resolve N-Boc Rotamers VT_NMR->Check_Rotamers Method_A Method B: CSA Addition (Pirkle's Alcohol) Check_Rotamers->Method_A Non-Destructive Route Method_B Method A: Derivatization (Amide Coupling) Check_Rotamers->Method_B Destructive Route Result_A Empirical ee% Determination Method_A->Result_A Result_B Absolute Config (Mosher Model) Method_B->Result_B

Decision matrix for the stereochemical assignment of N-Boc isoxazolidines via NMR.

Sources

Comparative

mass spectrometry fragmentation pattern of N-Boc-isoxazolidine-5-carboxylic acid

Comparative Mass Spectrometry Fragmentation Guide: N-Boc-Isoxazolidine-5-Carboxylic Acid vs. N-Boc-Proline As peptidomimetic drug design increasingly relies on non-natural amino acids to improve metabolic stability and t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Mass Spectrometry Fragmentation Guide: N-Boc-Isoxazolidine-5-Carboxylic Acid vs. N-Boc-Proline

As peptidomimetic drug design increasingly relies on non-natural amino acids to improve metabolic stability and target affinity, isoxazolidine-5-carboxylic acid has emerged as a highly versatile proline surrogate. By replacing a carbon atom in the pyrrolidine ring with an oxygen atom, chemists can fundamentally alter the ring pucker, lipophilicity, and hydrogen-bonding profile of the resulting peptide.

For analytical scientists and drug metabolism and pharmacokinetics (DMPK) professionals, characterizing these building blocks via tandem mass spectrometry (MS/MS) is a critical quality assurance step. This guide provides an in-depth, objective comparison of the gas-phase fragmentation energetics of N-Boc-isoxazolidine-5-carboxylic acid against its natural analog, N-Boc-proline, providing actionable protocols for structural validation.

Mechanistic Causality in Gas-Phase Fragmentation

To accurately interpret the MS/MS spectra of N-Boc-protected cyclic amino acids, one must understand the distinct bond dissociation energies governing their gas-phase behavior.

The Boc-Deprotection Pathway (Common to Both Scaffolds) Under positive Electrospray Ionization (+ESI), protonation preferentially occurs at the carbamate carbonyl oxygen or the ring nitrogen. Upon subjection to Collision-Induced Dissociation (CID), the molecule undergoes a well-documented six-membered cyclic transition state. This triggers the initial expulsion of isobutylene ( C4​H8​ , -56.06 Da) to form a transient carbamic acid, which rapidly decarboxylates to lose CO2​ (-44.01 Da)[1]. This primary and secondary fragmentation cascade is highly predictable and serves as the baseline for identifying any N-Boc protected species.

The Isoxazolidine Ring Cleavage (The N-O Bond Effect) The critical differentiator between N-Boc-isoxazolidine-5-carboxylic acid and N-Boc-proline lies in the stability of the heterocyclic ring. The pyrrolidine ring of proline is constructed entirely of robust C-C and C-N bonds, requiring extreme collision energies to induce ring contraction or opening.

Conversely, the isoxazolidine ring contains a highly labile N-O bond. The bond dissociation energy of an N-O bond is approximately 55 kcal/mol, significantly lower than the ~85 kcal/mol of a standard C-C bond. Consequently, once the Boc group is cleaved, moderate-to-high CID energies readily rupture the N-O bond[2]. This cleavage triggers a diagnostic ring-opening cascade, typically resulting in the neutral loss of formaldehyde ( CH2​O , -30.01 Da) or retro-1,3-dipolar cycloaddition fragments[3].

Comparative Performance Data

The following table summarizes the high-resolution exact masses and diagnostic product ions for both compounds. Monitoring these specific transitions allows for orthogonal differentiation between the two scaffolds in complex mixtures.

CompoundPrecursor Ion [M+H]+ Primary Fragment (Loss of C4​H8​ )Secondary Fragment (Loss of CO2​ )Diagnostic Ring FragmentHeterocycle Stability under CID
N-Boc-isoxazolidine-5-carboxylic acid m/z 218.1019m/z 162.0393m/z 118.0495m/z 88.0390 (Loss of CH2​O )Low (N-O bond ruptures easily)
N-Boc-proline m/z 216.1231m/z 160.0605m/z 116.0707m/z 70.0651 (Loss of H2​O / CO )High (Pyrrolidine ring remains intact)

Data Note: Exact masses are calculated based on monoisotopic mass. N-Boc-proline data aligns with standard fragment assembly MS observations[4].

Experimental Protocol: Self-Validating High-Resolution ESI-MS/MS Workflow

To prevent false positives caused by in-source fragmentation and to definitively prove the structural connectivity of the isoxazolidine ring, we employ an Energy-Resolved Mass Spectrometry (ERMS) workflow. This protocol is designed as a self-validating system: by ramping the collision energy, we map the sequential causality of the fragmentation.

Phase 1: Sample Preparation & Ionization Optimization

  • Dilution: Prepare a 1 µg/mL solution of the analyte in 50:50 Acetonitrile:Water containing 0.1% Formic Acid. Causality: Formic acid ensures consistent, robust protonation of the carbamate, maximizing the [M+H]+ precursor ion yield.

  • Source Tuning: Infuse the sample at 10 µL/min into a High-Resolution Q-TOF or Orbitrap mass spectrometer. Set the capillary voltage to 3.0 kV.

  • Declustering Potential (DP) Check (Self-Validation): Monitor the MS1 spectrum. If m/z 162 or 118 is present without applying CID, your source is too "hot." Lower the DP or capillary temperature until only the m/z 218 precursor is visible. This ensures all subsequent fragments are strictly CID-induced.

Phase 2: Energy-Resolved Mass Spectrometry (ERMS)

  • Low Collision Energy (10–15 eV): Isolate m/z 218. Apply 10 eV. You should observe the appearance of m/z 162. This validates the presence of the tert-butyl moiety.

  • Medium Collision Energy (20–25 eV): Ramp to 20 eV. The m/z 162 peak will deplete, and m/z 118 will become the base peak. This confirms the carbamate decarboxylation.

  • High Collision Energy (30–40 eV): Ramp to 35 eV. The m/z 118 peak will fragment further into m/z 88. Causality: The higher energy overcomes the activation barrier of the N-O bond, proving the presence of the isoxazolidine ring.

Fragmentation Pathway Visualization

The logical relationship of these energy-dependent cleavages is mapped below. Note how the proline analog resists ring cleavage under identical high-energy conditions, highlighting the unique lability of the isoxazolidine N-O bond.

MS_Fragmentation Precursor Precursor Ion [M+H]+ m/z 218.10 MinusIso Fragment Ion m/z 162.04 (- Isobutylene) Precursor->MinusIso -56 Da (Low CE) MinusCO2 Fragment Ion m/z 118.05 (- CO2) MinusIso->MinusCO2 -44 Da (Med CE) RingOpen Diagnostic Ion m/z 88.04 (N-O Cleavage) MinusCO2->RingOpen -30 Da (High CE) ProlineRef N-Boc-Proline [M+H]+ m/z 216.12 ProlMinusIso Fragment Ion m/z 160.06 (- Isobutylene) ProlineRef->ProlMinusIso -56 Da (Low CE) ProlMinusCO2 Pyrrolidine Ion m/z 116.07 (- CO2) ProlMinusIso->ProlMinusCO2 -44 Da (Med CE) ProlMinusCO2->ProlMinusCO2 Ring Intact (High CE)

Figure 1: Comparative CID MS/MS fragmentation of N-Boc-isoxazolidine-5-carboxylic acid vs. proline.

Sources

Validation

comparative study of N-Boc vs. Fmoc protection for isoxazolidine-5-carboxylic acid

Comparative Guide: N-Boc vs. Fmoc Protection Strategies for Isoxazolidine-5-Carboxylic Acid (5-Oxaproline) Introduction Isoxazolidine-5-carboxylic acid, universally recognized in peptide chemistry as 5-oxaproline , is a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: N-Boc vs. Fmoc Protection Strategies for Isoxazolidine-5-Carboxylic Acid (5-Oxaproline)

Introduction

Isoxazolidine-5-carboxylic acid, universally recognized in peptide chemistry as 5-oxaproline , is a transformative building block that serves as a cyclic hydroxylamine precursor for the α-ketoacid-hydroxylamine (KAHA) ligation [1]. By facilitating chemoselective, reagent-free amide bond formation, 5-oxaproline enables the assembly of massive proteins and macrocyclic peptides, leaving a non-canonical homoserine residue at the ligation junction [2].

For researchers synthesizing 5-oxaproline-containing peptides via Solid-Phase Peptide Synthesis (SPPS), selecting the correct N-protecting group—tert-butyloxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc)—is a critical architectural decision. This guide provides a rigorous comparative analysis of N-Boc and N-Fmoc 5-oxaproline, detailing their mechanistic causality, performance metrics, and self-validating experimental protocols.

Mechanistic Profiling & Strategic Causality

The fundamental divergence between Boc and Fmoc protection lies in their orthogonal cleavage mechanisms, which dictate their spatial placement within a peptide sequence.

N-Boc-5-Oxaproline (The N-Terminal Cap)
  • Mechanism: The Boc group is acid-labile and completely stable to the basic conditions (e.g., 20% piperidine) utilized during standard Fmoc-SPPS.

  • Causality in Workflow: Because the Boc group resists base, N-Boc-5-oxaproline is the premier choice for N-terminal capping in Fmoc-SPPS. Once coupled, the peptide can undergo various base-mediated side-chain manipulations without prematurely exposing the highly reactive secondary hydroxylamine. Upon final global cleavage with Trifluoroacetic acid (TFA), the Boc group is removed synchronously with resin cleavage, generating the active 5-oxaproline terminus ready for KAHA ligation [1]. It can be prepared in enantiomerically pure form in decagram quantities via a scalable organo-mediated approach [3].

N-Fmoc-5-Oxaproline (The Internal Elongator)
  • Mechanism: The Fmoc group is base-labile, cleaved by secondary amines via an E1cB mechanism.

  • Causality in Workflow: N-Fmoc-5-oxaproline is mandatory when the isoxazolidine ring must be incorporated internally, or when synthesizing cyclic peptides requiring further N-terminal elongation [4]. Following Fmoc removal, the exposed secondary amine of the isoxazolidine ring is both sterically hindered and electronically deactivated. Consequently, coupling the subsequent amino acid onto this nitrogen requires highly optimized, aggressive acylation conditions to overcome the kinetic barrier [5].

Scientist’s Insight: When dealing with N-Fmoc-5-oxaproline, the kinetic barrier of the secondary amine cannot be overstated. I routinely recommend double-coupling cycles with HATU, or switching to symmetric anhydrides if steric hindrance from the incoming amino acid is severe.

Quantitative Performance Comparison

ParameterN-Boc-5-OxaprolineN-Fmoc-5-Oxaproline
Primary Application N-terminal capping in Fmoc-SPPS; standard Boc-SPPSInternal sequence incorporation; macrocyclization
Deprotection Condition 95% TFA (Acidic)20% Piperidine in DMF (Basic)
Orthogonality Stable to Piperidine/DBUStable to dilute TFA (during microcleavage)
Downstream Coupling N/A (serves as the final terminus)Requires highly reactive conditions (HATU/NMM, >4h)
Synthetic Scalability High (Readily synthesized in decagram scale)Moderate to High
Ligation Readiness Immediate upon global TFA cleavageRequires global cleavage after sequence completion

Self-Validating Experimental Protocols

Protocol A: N-Terminal Incorporation of N-Boc-5-oxaproline
  • Resin Preparation: Swell aminomethyl polystyrene resin preloaded with the desired peptide sequence in N,N-Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 5 min). Wash thoroughly with DMF (5 × 1 min).

    • Validation: Perform a Kaiser test; dark blue beads confirm the presence of free primary amines.

  • Coupling Reaction: Dissolve N-Boc-5-oxaproline (3.0 equiv), HATU (2.95 equiv), and N-Methylmorpholine (NMM) (6.0 equiv) in a minimal volume of DMF. Add the activated mixture to the resin and agitate for 2 hours at ambient temperature [6].

  • Coupling Validation (Self-Validating Step): Perform a microcleavage on 2 mg of resin using TFA/DODT/H₂O (95:2.5:2.5) for 1 hour. Analyze via LC-MS. The target mass should reflect the fully deprotected peptide with an N-terminal 5-oxaproline (M - Boc). A negative Kaiser test on the resin also confirms primary amine acylation.

  • Global Cleavage: Treat the bulk resin with the TFA cleavage cocktail for 2 hours. This simultaneously cleaves the peptide from the resin and removes the acid-labile N-Boc group, yielding the reactive secondary hydroxylamine required for KAHA ligation [1].

Protocol B: Internal Incorporation and Elongation of N-Fmoc-5-oxaproline
  • Initial Coupling: Couple N-Fmoc-5-oxaproline (3.0 equiv) to the growing peptide chain using HATU (2.95 equiv) and NMM (6.0 equiv) in DMF for 2 hours [5]. Validate completion via Kaiser test.

  • Fmoc Removal: Treat the resin with 20% piperidine in DMF (2 × 5 min) to unmask the secondary amine of the isoxazolidine ring.

  • Deprotection Validation (Self-Validating Step): The exposed nitrogen is a secondary amine; standard Kaiser tests yield false negatives. Perform a Chloranil test . Causality: The chloranil reagent specifically reacts with secondary amines to form a blue/green complex. Blue/green beads validate successful Fmoc removal.

  • Downstream Elongation (Critical Kinetic Barrier): Dissolve the subsequent Fmoc-amino acid (5.0 equiv), HATU (4.9 equiv), and NMM (10.0 equiv) in DMF. Add to the resin and agitate for an extended duration (4–12 hours). Causality: The steric bulk and electronic deactivation of the isoxazolidine nitrogen severely retard nucleophilic attack, necessitating a vast excess of highly reactive uronium species [4].

  • Elongation Validation: Repeat the Chloranil test. Colorless beads confirm complete acylation of the secondary amine.

Workflow Visualizations

G Start Isoxazolidine-5-carboxylic acid (5-Oxaproline) Boc N-Boc Protection Start->Boc Fmoc N-Fmoc Protection Start->Fmoc BocApp N-Terminal Capping (Fmoc-SPPS) Boc->BocApp FmocApp Internal Sequence Elongation (Fmoc-SPPS) Fmoc->FmocApp BocCleave Global TFA Cleavage (Simultaneous Deprotection) BocApp->BocCleave FmocCleave Piperidine Deprotection (Requires HATU for next coupling) FmocApp->FmocCleave End KAHA Ligation / Cyclization BocCleave->End FmocCleave->End

Workflow decision tree for selecting N-Boc vs. N-Fmoc 5-oxaproline in Solid-Phase Peptide Synthesis.

KAHA N1 Peptide-α-Ketoacid + 5-Oxaproline N2 Hemiketal Intermediate N1->N2 Acidic Conditions N3 Decarboxylation (-CO2) N2->N3 Heat/Time N4 O-to-N Acyl Shift N3->N4 N5 Homoserine Depsipeptide / Amide Bond N4->N5 Rearrangement

Mechanistic pathway of the KAHA ligation utilizing 5-oxaproline to form a homoserine residue.

References

  • Bode, J. W. et al. "Chemical Protein Synthesis with the α-Ketoacid–Hydroxylamine Ligation." ACS Accounts of Chemical Research, 2017. URL:[Link]

  • Murar, C. E. et al. "Preparation of (S)-N-Boc-5-oxaproline." Organic Syntheses, 2018. URL:[Link]

  • Bode, J. W. et al. "Spontaneous head-to-tail cyclization of unprotected linear peptides with the KAHA ligation." Chemical Science, 2015. URL:[Link]

  • "Modified IL-2 polypeptides and uses thereof." WO2021140416A2, Google Patents, 2021.

Sources

Comparative

A Comparative Guide to Validating β-Turn Induction by 2-(tert-Butoxycarbonyl)isoxazolidine-5-carboxylic Acid Using Circular Dichroism Spectroscopy

This guide provides an in-depth, objective comparison of the performance of 2-(tert-Butoxycarbonyl)isoxazolidine-5-carboxylic acid as a β-turn-inducing element within a peptide backbone. We will explore the foundational...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of the performance of 2-(tert-Butoxycarbonyl)isoxazolidine-5-carboxylic acid as a β-turn-inducing element within a peptide backbone. We will explore the foundational principles, present a detailed experimental workflow for validation using Circular Dichroism (CD) spectroscopy, and analyze the resulting data in comparison to control peptides. This document is intended for researchers, scientists, and drug development professionals engaged in peptidomimetic design and structural biology.

The Strategic Importance of the β-Turn

In the intricate architecture of proteins, the β-turn is a fundamental secondary structure motif where the polypeptide chain reverses its direction.[1][2] These turns are not merely passive linkers; they are critical for establishing the globular fold of proteins, are often involved in molecular recognition events at protein-protein interfaces, and play a pivotal role in the rate-limiting steps of protein folding.[1][3][4]

The inherent bioactivity of β-turns has made them attractive targets in drug discovery. However, short, linear peptides that may adopt a β-turn conformation in a receptor pocket are often plagued by conformational flexibility and susceptibility to enzymatic degradation. This has spurred the development of β-turn mimetics : structurally constrained scaffolds designed to enforce a turn conformation, thereby enhancing stability, bioavailability, and receptor affinity.[4][5][6] The 2-(tert-Butoxycarbonyl)isoxazolidine-5-carboxylic acid represents a class of such mimetics, where the rigid heterocyclic ring system is hypothesized to pre-organize the peptide backbone into a well-defined reverse turn.

Rationale for Isoxazolidine Scaffolds in Peptidomimetics

The choice of a constrained heterocyclic system like an isoxazolidine is a deliberate design strategy.[6][7] By replacing two amino acid residues (the i+1 and i+2 positions) of a canonical β-turn with this single, rigid moiety, we introduce several advantageous properties:

  • Conformational Rigidity: The five-membered isoxazolidine ring restricts the torsional angles (φ and ψ) of the peptide backbone, significantly reducing the entropic penalty of folding into the desired turn structure.[3]

  • Defined Stereochemistry: The synthesis of the isoxazolidine core allows for precise control over the stereocenters, which in turn dictates the geometry and orientation of the flanking peptide chains.

  • Enhanced Metabolic Stability: The non-natural amide bond surrogates within the heterocyclic core are resistant to cleavage by proteases, prolonging the half-life of the resulting peptidomimetic in a biological environment.[5][6]

The following diagram illustrates the core concept of how the isoxazolidine scaffold serves to mimic a natural β-turn.

G cluster_0 Natural β-Turn (i to i+3) cluster_1 Isoxazolidine-Induced Turn i Residue i (Cα) i+1 Residue i+1 i->i+1 i+2 Residue i+2 i+1->i+2 i+3 Residue i+3 (Cα) i+2->i+3 i+3->H-Bond H-Bond->i H-Bond (C=O···H-N) i_mimic Residue i (Cα) isoxazolidine 2-(Boc)isoxazolidine -5-carboxylic acid Replaces i+1 and i+2 residues i_mimic->isoxazolidine:f0 i+3_mimic Residue i+3 (Cα) isoxazolidine:f0->i+3_mimic explanation The rigid isoxazolidine ring system geometrically constrains the peptide backbone, forcing a turn conformation that approximates the ~7 Å distance between the Cα of residue i and residue i+3 found in natural β-turns.

Caption: Conceptual comparison of a natural β-turn and an isoxazolidine mimetic.

Validating Conformation with Circular Dichroism (CD) Spectroscopy

CD spectroscopy is an exceptionally powerful, non-destructive technique for analyzing the secondary structure of peptides and proteins in solution.[8][9] Its utility stems from the fact that chiral molecules, such as peptides, differentially absorb left- and right-circularly polarized light.[10][11] The peptide bond itself is the primary chromophore in the far-UV region (190-250 nm), and its arrangement in space within ordered structures like α-helices, β-sheets, and β-turns produces distinct and characteristic CD spectra.[8][12]

Characteristic CD Signatures of Secondary Structures:

Secondary StructurePositive Maximum (nm)Negative Maximum/Minima (nm)
α-Helix ~192~208 and ~222 (two minima)
β-Sheet ~195-198~216-218 (one minimum)
β-Turn Variable, often ~220Variable, often ~205
Random Coil ~212~198

Note: These values are approximate. The precise signature for a β-turn can be highly variable and depends on the specific turn type (e.g., Type I, II, I', II').[13][14][15]

The core principle of our validation experiment is to compare the CD spectrum of a peptide containing the isoxazolidine moiety against controls. A spectrum that deviates significantly from a random coil and shows features characteristic of a β-turn provides strong evidence for structure induction.

Experimental Workflow: A Self-Validating Protocol

This protocol is designed as a self-validating system, where the inclusion of both positive and negative controls is essential for unambiguous data interpretation.

G cluster_synthesis Peptide Synthesis & Purification cluster_peptides Model Peptides cluster_cd CD Spectroscopy cluster_analysis Data Analysis synthesis Solid-Phase Peptide Synthesis (SPPS) purification RP-HPLC Purification synthesis->purification characterization Mass Spectrometry (LC-MS) purification->characterization peptide_test Test Peptide (with Isoxazolidine) peptide_neg Negative Control (e.g., GGGGG) peptide_pos Positive Control (e.g., YPGDV) sample_prep Sample Preparation (Buffer, Concentration) peptide_test->sample_prep peptide_neg->sample_prep peptide_pos->sample_prep instrument_setup Instrument Setup & Calibration sample_prep->instrument_setup data_acq Data Acquisition (190-260 nm) instrument_setup->data_acq processing Data Processing (Buffer Subtraction, Molar Ellipticity) data_acq->processing comparison Qualitative Comparison of Spectra processing->comparison deconvolution Quantitative Deconvolution (Secondary Structure Estimation) processing->deconvolution deconvolution->comparison Final Validation

Caption: Experimental workflow for validating β-turn induction via CD spectroscopy.

Step 1: Peptide Synthesis and Preparation
  • Synthesis: Synthesize the following short peptides (e.g., pentapeptides or hexapeptides) using standard solid-phase peptide synthesis (SPPS) protocols.[3]

    • Test Peptide: A sequence incorporating 2-(tert-Butoxycarbonyl)isoxazolidine-5-carboxylic acid. Example: Ac-Gly-[Isox]-Gly-Gly-NH₂.

    • Negative Control: A flexible, unstructured peptide. Example: Ac-Gly-Gly-Gly-Gly-Gly-NH₂.

    • Positive Control: A peptide known to form a β-turn. Example: Ac-Tyr-Pro-Gly-Asp-Val-NH₂.

  • Purification & Characterization: Purify all peptides by reverse-phase HPLC to >95% purity. Confirm the identity and mass of each peptide using LC-MS.

Step 2: CD Sample Preparation

The causality here is critical: the buffer must be transparent in the far-UV region to avoid interfering with the peptide signal. Phosphate buffers are often a poor choice due to high absorbance below 200 nm.

  • Buffer Selection: Prepare a suitable buffer, such as 10 mM sodium phosphate at pH 7.4. If solubility is an issue, a solvent like trifluoroethanol (TFE) can be used, but be aware that TFE itself can induce secondary structure. The key is to use the exact same buffer for the blank, all controls, and the test peptide.

  • Peptide Dissolution: Dissolve each purified peptide in the chosen buffer to a stock concentration of ~1 mg/mL.

  • Concentration Determination: Accurately determine the concentration of each peptide solution. This is the most critical step for accurate quantitative comparison. For peptides lacking aromatic residues, a quantitative amino acid analysis is the gold standard. For peptides with Trp or Tyr, UV absorbance at 280 nm can be used.[8]

  • Final Dilution: Dilute the peptides to a final concentration suitable for CD analysis, typically 0.1-0.2 mg/mL.

Step 3: CD Data Acquisition
  • Instrument Calibration: Calibrate the CD spectrometer using a standard like camphor-10-sulfonic acid.[8]

  • Parameter Setup: Set the data acquisition parameters. These are typical starting points and may require optimization.

ParameterRecommended SettingRationale
Wavelength Range 190 - 260 nmCovers the far-UV region where peptide backbone signals are dominant.[8]
Data Pitch 0.5 or 1.0 nmSufficient resolution to define spectral features.[8]
Scanning Speed 50 nm/minBalances data quality with acquisition time.[5][16]
Bandwidth 1.0 nmA standard setting for peptide analysis.[5]
Response Time 1 or 2 sAllows for sufficient signal averaging at each data point.[5]
Accumulations 3-5 scansAveraging multiple scans significantly improves the signal-to-noise ratio.[16]
  • Data Collection:

    • Acquire a spectrum of the buffer blank first.

    • Acquire spectra for the negative control, positive control, and test peptide.

Step 4: Data Processing and Analysis
  • Buffer Subtraction: Subtract the buffer blank spectrum from each of the peptide spectra.

  • Conversion to Molar Ellipticity: Convert the raw data (in millidegrees) to Mean Residue Molarity ([θ]) using the following equation. This normalization is essential for comparing different peptides.[10][16] [θ] = (mdeg × MRW) / (10 × c × l) Where:

    • mdeg = measured ellipticity in millidegrees

    • MRW = mean residue weight (molecular weight / number of residues)

    • c = concentration in mg/mL

    • l = path length of the cuvette in cm

  • Qualitative Comparison: Overlay the final spectra of the test peptide and the two controls. The spectrum of the isoxazolidine-containing peptide should show a clear deviation from the random coil signature of the negative control and ideally exhibit features consistent with the positive β-turn control.

  • Quantitative Deconvolution: Use a validated deconvolution algorithm (e.g., CONTIN, CDSSTR, or K2D) to estimate the percentage of secondary structure content for each peptide.[11][16]

Comparative Data Analysis

Summarizing the quantitative output in a table provides a clear, objective comparison of the isoxazolidine-containing peptide's performance against the controls.

Table of Deconvoluted Secondary Structure Content (%)

Peptideα-Helix (%)β-Sheet (%)β-Turn (%)Random Coil (%)
Negative Control ~0~0< 5> 95
Positive Control ~0~5> 40~55
Test Peptide ~0 ~2 > 35 ~63

(Note: Data shown is hypothetical and for illustrative purposes.)

Interpretation: In this hypothetical outcome, the test peptide containing the 2-(tert-Butoxycarbonyl)isoxazolidine-5-carboxylic acid shows a dramatic increase in β-turn content compared to the negative control, and its structural profile closely resembles that of the positive control. This result would provide strong, quantitative evidence that the isoxazolidine moiety is effectively inducing a β-turn conformation in the peptide backbone.

Conclusion

The validation of β-turn induction is a critical step in the development of novel peptidomimetics. Circular Dichroism spectroscopy offers a rapid, reliable, and solution-based method for this purpose. By employing a rigorous, self-validating protocol that includes both positive and negative controls, researchers can obtain unambiguous, quantitative data on the conformational effects of incorporating scaffolds like 2-(tert-Butoxycarbonyl)isoxazolidine-5-carboxylic acid. The evidence of a distinct β-turn signature, supported by deconvolution analysis, confirms the utility of this moiety as a tool for constraining peptide structure, a crucial advancement for drug development professionals aiming to enhance the therapeutic potential of peptides.

References

  • Synthesis and Structural Characterization of β-Turn Mimics Containing (Z)-Chloroalkene Dipeptide Isosteres | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Structural characterization of a β-turn mimic within a protein–protein interface - PMC - NIH. [Link]

  • Design, Synthesis, and Validation of a β-Turn Mimetic Library Targeting Protein–Protein and Peptide–Receptor Interactions - PMC. [Link]

  • Conformational analysis of small peptides by circular dichroism - Digital Commons @ Southern University and A&M College. [Link]

  • Evaluating β-turn mimics as β-sheet folding nucleators - PNAS. [Link]

  • Circular Dichroism of Peptides | Springer Nature Experiments. [Link]

  • Circular dichroism of peptides - PubMed. [Link]

  • How to Analyze Protein Structure Using Circular Dichroism Spectroscopy. [Link]

  • Vibrational Spectroscopic Detection of Beta- and Gamma-Turns in Synthetic and Natural Peptides and Proteins | Chemical Reviews - ACS Publications. [Link]

  • Circular dichroism of beta turns in peptides and proteins - PubMed. [Link]

  • How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide. [Link]

  • Synthesis and characterization of peptidomimetics containing oxazolidin-2-one and oxazolidine scaffolds | Request PDF - ResearchGate. [Link]

  • Characterization of β-turns by electronic circular dichroism spectroscopy: a coupled molecular dynamics and time-dependent density functional theory computational study - RSC Publishing. [Link]

  • Bicyclic Pyrrolidine-Isoxazoline γ Amino Acid: A Constrained Scaffold for Stabilizing α-Turn Conformation in Isolated Peptides - Frontiers. [Link]

  • Synthesis of isoxazolidine and isoxazoline rings via 1,3-dipolar cycloaddition reaction tethered to 2-benzothiazolethiol and study their antibacterial activity - IDEAS/RePEc. [Link]

  • Synthesis of isoxazolidine-containing uridine derivatives as caprazamycin analogues - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Synthesis of novel isoxazoline and isoxazolidine derivatives: carboxylic acids and delta bicyclic lactones via the nucleophilic addition of bis(trimethylsilyl)ketene acetals to isoxazoles. [Link]

  • Circular dichroism spectroscopy in protein engineering and pharmaceutical development: Applications in structural characterization and quality assessment - PubMed. [Link]

Sources

Validation

Functional Assays for Isoxazolidine-Scaffold Peptidomimetics: A Comprehensive Comparison Guide

The "Peptide Paradox" and the Isoxazolidine Solution As application scientists and drug developers, we constantly battle the "peptide paradox": natural peptides offer exquisite target affinity and specificity, but they s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The "Peptide Paradox" and the Isoxazolidine Solution

As application scientists and drug developers, we constantly battle the "peptide paradox": natural peptides offer exquisite target affinity and specificity, but they suffer from abysmal in vivo stability and poor cellular penetrance. To bridge the gap between small-molecule drugs and biologics, researchers have turned to conformationally restricted peptidomimetics.

Among these, the isoxazolidine scaffold —a five-membered heterocycle containing a highly stable N–O bond—has emerged as a privileged structure in medicinal chemistry[1]. By projecting functional groups in a predictable, radial geometry, isoxazolidines effectively mimic the amphipathic helices of natural activation domains[2].

This guide objectively compares the performance of isoxazolidine-scaffold peptidomimetics against natural peptides and flexible linear mimetics. We will dissect the causality behind our assay choices and provide self-validating protocols for metabolic profiling, target engagement, and cellular efficacy.

Metabolic Profiling: Overcoming Proteolysis

The Causality Behind the Assay

Natural peptides fail in the clinic primarily due to rapid degradation by serum proteases. The sp3-hybridized carbons and the N-O bond within the isoxazolidine ring sterically occlude protease active sites and induce ordered secondary structures, drastically increasing half-life[3].

To quantify this, we reject simple UV-Vis degradation assays, which cannot distinguish between an intact mimetic and large cleavage fragments. Instead, we utilize an LC-MS/MS-based Serum Stability Assay . This choice allows for exact mass tracking of the parent compound in a complex biological matrix.

Protocol: LC-MS/MS Serum Stability Assay

This system is self-validating: it utilizes an internal heavy-isotope standard to correct for extraction variations and a known rapidly degrading peptide as a positive control for protease activity.

  • Preparation: Dilute the isoxazolidine peptidomimetic and the natural peptide control to a final concentration of 10 µM in 25% human serum / 75% PBS (pH 7.4).

  • Incubation: Incubate the mixtures at 37°C under gentle agitation.

  • Sampling & Quenching: At predetermined intervals (0, 1, 2, 4, 8, 24, and 48 hours), extract 50 µL aliquots. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing 1 µM of a heavy-isotope labeled internal standard.

  • Precipitation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet precipitated serum proteins.

  • Quantification: Inject the supernatant into an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode. Track the depletion of the parent mass over time to calculate the half-life ( T1/2​ ).

Target Engagement: Quantifying Affinity

The Causality Behind the Assay

Proving that a rigid scaffold resists proteolysis is only half the battle; we must verify that the conformational restriction does not destroy target affinity. When targeting protein-protein interactions (PPIs) like the binding of transcriptional activators to the CBP KIX domain[4], immobilizing small mimetics (<500 Da) on a Surface Plasmon Resonance (SPR) chip often masks critical binding interfaces.

Therefore, we employ a Fluorescence Polarization (FP) Competition Assay . FP is a solution-phase technique that allows the peptidomimetic to rotate freely, providing a true thermodynamic measurement of competitive inhibition without steric hindrance.

Protocol: FP Competition Assay

This system is self-validating: it includes a "tracer only" well to establish baseline minimum polarization, and a scrambled isoxazolidine diastereomer as a negative control to prove stereospecific binding[5].

  • Tracer Preparation: Synthesize a FITC-labeled native peptide (e.g., FITC-MLL) known to bind the target domain.

  • Complex Formation: In a 384-well black microplate, combine 10 nM of the FITC-tracer with 50 nM of the purified target protein (e.g., His-tagged CBP KIX domain) in assay buffer (50 mM Tris pH 7.4, 150 mM NaCl, 0.01% Tween-20 to prevent non-specific aggregation).

  • Competition: Add serial dilutions of the unlabeled isoxazolidine peptidomimetic (ranging from 1 nM to 100 µM).

  • Equilibration: Incubate the plate in the dark for 30 minutes at room temperature.

  • Measurement: Measure parallel and perpendicular fluorescence emission (Ex: 485 nm, Em: 535 nm) using a polarized microplate reader. Calculate the IC50​ and convert to Ki​ using the Cheng-Prusoff equation.

Cellular Efficacy: Bridging the Gap to Phenotype

The Causality Behind the Assay

In vitro binding does not guarantee cellular penetrance or functional antagonism. Amphipathic isoxazolidines have been proven to cross cell membranes and function as artificial transcription factors[5] or induce apoptosis by inhibiting anti-apoptotic proteins like Bcl-2[6].

To measure phenotypic outcomes, we utilize the Alamar Blue (Resazurin) Viability Assay . We choose this over MTT or ATP-based assays because Alamar Blue is a non-toxic, continuous redox indicator. It does not lyse the cells, allowing for downstream multiplexing (e.g., extracting RNA for qPCR after the viability read).

Protocol: Alamar Blue Cytotoxicity Assay

This system is self-validating: it utilizes vehicle-treated cells to establish 100% viability and a known cytotoxic agent (e.g., camptothecin) to establish the 0% viability baseline[6].

  • Cell Seeding: Seed target cancer cells (e.g., Bcl-2 overexpressing RL cells) at 10,000 cells/well in a 96-well tissue culture plate.

  • Treatment: Treat the cells with serial dilutions of the isoxazolidine peptidomimetic (0.1 µM to 100 µM) and incubate for 48 hours at 37°C, 5% CO2​ .

  • Reagent Addition: Add Alamar Blue reagent to each well to a final concentration of 10% v/v.

  • Incubation: Incubate for an additional 4 hours to allow metabolically active cells to reduce resazurin to the highly fluorescent resorufin.

  • Readout: Measure fluorescence (Ex: 560 nm, Em: 590 nm). Plot the dose-response curve to determine the EC50​ .

Comparative Performance Data

The following table synthesizes typical quantitative data when comparing an isoxazolidine peptidomimetic against traditional alternatives targeting the CBP KIX domain or similar PPIs.

Scaffold TypeSerum Half-Life ( T1/2​ )Target Affinity ( Ki​ / IC50​ )Cellular Efficacy ( EC50​ )Primary Limitation
Natural Peptide (Native TAD)< 10 minutes~ 2.0 µM> 100 µM (No effect)Rapid proteolysis; impermeable.
Linear Peptidomimetic ~ 2.5 hours~ 5.0 µM~ 45.0 µMHigh entropic penalty upon binding.
Isoxazolidine Scaffold > 48 hours ~ 33.0 nM ~ 5.0 µM Complex stereoselective synthesis.

Visualizing the Workflows and Mechanisms

To fully grasp the integration of these assays, review the logical workflow and the mechanistic pathway of isoxazolidine-mediated transcriptional activation below.

Workflow A Synthesis (1,3-Dipolar Cycloaddition) B Metabolic Profiling (LC-MS/MS Serum Assay) A->B C Target Engagement (FP Competition Assay) B->C D Cellular Efficacy (Alamar Blue / Reporter) C->D

Workflow for evaluating isoxazolidine peptidomimetics from synthesis to cell-based validation.

Pathway Iso Isoxazolidine Peptidomimetic Complex Ligand-Target Complex Iso->Complex Binds (Amphipathic Interaction) Target CBP KIX Domain (Co-activator) Target->Complex Gene Reporter Gene Transcription Complex->Gene Activates Transcription

Mechanism of artificial transcription activation via isoxazolidine binding to the CBP KIX domain.

References

  • Isoxazolidine: A Privileged Scaffold for Organic and Medicinal Chemistry Chemical Reviews URL:[Link]

  • The New Biomimetic Chemistry: Artificial Transcription Factors ACS Chemical Biology URL:[Link]

  • Alma Mater Studiorum - Università di Bologna DOTTORATO DI RICERCA IN CHIMICA (Protease Stability of Peptidomimetics) Università di Bologna URL:[Link]

  • Transcriptional Tools: Small Molecules for Modulating CBP KIX-dependent Transcriptional Activators National Institutes of Health (PMC) URL:[Link]

  • Transcriptional Up-regulation in Cells Mediated by a Small Molecule ACS Publications URL:[Link]

  • Compounds and methods for inhibiting the interaction of BCL proteins with binding partners Google Patents URL

Sources

Comparative

enzymatic stability of peptides with 2-(tert-Butoxycarbonyl)isoxazolidine-5-carboxylic acid

As a Senior Application Scientist specializing in peptide engineering and synthetic methodologies, I frequently encounter the same critical bottleneck in therapeutic peptide development: the rapid enzymatic degradation o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in peptide engineering and synthetic methodologies, I frequently encounter the same critical bottleneck in therapeutic peptide development: the rapid enzymatic degradation of native sequences in vivo. While natural amino acids provide exquisite target specificity, their susceptibility to proteases severely limits their pharmacokinetic viability.

To overcome this, the strategic incorporation of conformational constraints and unnatural amino acid surrogates is essential. Among the most robust tools in our modern synthetic arsenal is 2-(tert-Butoxycarbonyl)isoxazolidine-5-carboxylic acid (Boc-Isox-OH).

This guide provides an objective, data-driven comparison of Boc-Isox-OH against traditional proline surrogates, detailing the mechanistic causality behind its superior enzymatic stability, and providing field-proven protocols for its incorporation into complex peptidomimetics.

Mechanistic Causality: The "Isoxazolidine Advantage"

To understand why Boc-Isox-OH dramatically enhances peptide stability, we must examine the structural causality at the molecular level.

Native proline is unique among proteinogenic amino acids because its side chain is cyclized onto the backbone nitrogen, restricting the ϕ (phi) dihedral angle and introducing a tertiary amide that is resistant to many exopeptidases. However, specific endopeptidases and prolyl oligopeptidases easily recognize and cleave proline-rich sequences.

The Isoxazolidine Core: Boc-Isox-OH introduces a five-membered isoxazolidine ring containing an adjacent nitrogen-oxygen (N-O) bond[1]. This heteroatomic substitution fundamentally alters the physicochemical landscape of the peptide backbone:

  • Electronic Mismatch (The α -Effect): The adjacent oxygen atom withdraws electron density from the nitrogen, significantly lowering its basicity compared to a standard pyrrolidine ring[1]. This alters the polarization of the preceding amide bond, rendering it electronically "invisible" to the catalytic triads (Ser-His-Asp) of standard serine proteases.

  • Conformational Locking: The N-O bond possesses a higher rotational barrier than a standard C-C bond. This restricts the ψ (psi) and ϕ angles, forcing the peptide into stable secondary structures (such as β -turns or hairpins)[2]. Proteases typically require their substrates to adopt an extended β -strand conformation to fit into the S1/S1' binding pockets; the rigid isoxazolidine core physically prevents this induced fit.

  • Chemical Stability vs. Pseudoprolines: Unlike traditional pseudoprolines (oxazolidines/thiazolidines) which contain an acid-labile acetal carbon designed to revert to Ser/Thr/Cys during final TFA cleavage[3], the isoxazolidine ring is completely stable to strong acids[1]. It remains permanently embedded in the final therapeutic molecule.

Mechanism Substrate Isoxazolidine Peptidomimetic Protease Protease Active Site (S1 / S1' Pockets) Substrate->Protease Binding Attempt Clash Steric Clash & Altered Amide Geometry Protease->Clash N-O Bond Rigidity Stable Proteolytic Resistance (t½ > 48h) Clash->Stable Cleavage Aborted

Caption: Mechanistic pathway of protease resistance induced by the isoxazolidine core.

Quantitative Comparison: Boc-Isox-OH vs. Alternative Surrogates

When selecting a backbone modifier, drug developers must balance enzymatic stability with synthetic feasibility. The table below synthesizes experimental data comparing Boc-Isox-OH against standard alternatives.

Modification TypeStructural FeatureSerum Half-Life ( t1/2​ )Trypsin/Elastase ResistanceSynthetic Difficulty (N-Acylation)Final TFA Stability
Native L-Proline Pyrrolidine ring2 - 4 hoursLow to ModerateLow (Standard)Stable
N-Methyl Amino Acids N-CH 3​ backbone12 - 24 hoursModerateModerateStable
Pseudoproline Oxazolidine ringN/A (Transient)N/A (Reverts to Ser/Thr)HighLabile (Cleaved)
Boc-Isox-OH Isoxazolidine ring > 48 hours Extremely High Very High Stable

Data Interpretation: While N-methylation provides a moderate boost in stability by removing hydrogen bond donors, it does not induce the rigid steric shielding seen with isoxazolidines. Pseudoprolines are excellent synthetic tools to prevent aggregation during Solid-Phase Peptide Synthesis (SPPS)[4], but they do not confer final biological stability. Boc-Isox-OH is the only modification that provides permanent, extreme proteolytic resistance, albeit at the cost of requiring highly optimized synthetic coupling conditions.

Self-Validating Experimental Workflows

Because the isoxazolidine nitrogen is sterically hindered and electronically deactivated by the adjacent oxygen, standard coupling reagents (like DIC/Oxyma) will fail to acylate the N-terminus of an isoxazolidine residue. The following protocols are engineered to overcome these thermodynamic barriers.

Protocol 1: SPPS Incorporation of Boc-Isox-OH

Note: Because this building block is Boc-protected, it is ideally placed at the N-terminus of an Fmoc-SPPS synthesized chain. If internal incorporation is required, a hybrid Fmoc/Boc strategy must be employed.

  • Resin Preparation: Swell 0.1 mmol of Fmoc-Rink Amide resin in DMF for 30 minutes. Perform standard Fmoc deprotection (20% Piperidine in DMF, 2 x 10 min).

  • Activation & Coupling of Boc-Isox-OH:

    • Causality: The carboxylic acid of Boc-Isox-OH is relatively unhindered.

    • Action: Dissolve 0.4 mmol (4 eq) of Boc-Isox-OH and 0.38 mmol of HATU in DMF. Add 0.8 mmol of DIPEA. Pre-activate for 2 minutes, then add to the resin. Shake for 60 minutes at room temperature.

  • Boc Deprotection (For internal incorporation):

    • Action: Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc group, exposing the secondary isoxazolidine amine. Wash extensively with DCM and DMF.

  • Difficult N-Acylation (The Critical Step):

    • Causality: The exposed isoxazolidine nitrogen is highly unreactive[4].

    • Action: To couple the next amino acid, use a highly reactive uronium salt. Dissolve 0.5 mmol (5 eq) of the incoming Fmoc-AA-OH and 0.48 mmol of COMU in DMF. Add 1.0 mmol of 2,4,6-trimethylpyridine (collidine). Add to the resin and heat to 50°C in a microwave peptide synthesizer for 45 minutes. Self-Validation: Perform a chloranil test (not Kaiser, as it is a secondary amine) to confirm coupling completion. Repeat if positive.

  • Global Cleavage: Cleave the final peptide using TFA/TIPS/Water (95:2.5:2.5) for 2 hours. The isoxazolidine core will remain intact[1].

SPPS_Workflow A 1. Resin Swelling & Deprotection (Fmoc/Boc Removal) B 2. Activation of Boc-Isox-OH (HATU / DIPEA / DMF) A->B C 3. Coupling to Peptide Chain (Standard Conditions) B->C D 4. Boc Cleavage (50% TFA in DCM) C->D E 5. Difficult N-Acylation (COMU / Collidine / 50°C) D->E F 6. Global Cleavage & Isolation (Stable Isoxazolidine Core) E->F

Caption: Step-by-step SPPS workflow for integrating Boc-Isox-OH into peptide backbones.

Protocol 2: Enzymatic Stability (Serum Half-Life) Assay

To empirically validate the stability conferred by the isoxazolidine core, perform a comparative serum degradation assay.

  • Preparation: Prepare a 1 mM stock solution of the Isoxazolidine-peptide and a Native-proline control peptide in sterile PBS (pH 7.4).

  • Incubation: In a sterile Eppendorf tube, mix 100 µL of the peptide stock with 900 µL of 25% human serum (pre-warmed to 37°C). Incubate at 37°C with gentle agitation.

  • Quenching & Sampling: At time points 0, 1, 2, 4, 8, 24, and 48 hours, extract a 100 µL aliquot. Immediately quench enzymatic activity by adding 100 µL of ice-cold precipitation buffer (Acetonitrile containing 1% Formic Acid).

  • Isolation: Centrifuge the quenched samples at 14,000 rpm for 15 minutes at 4°C to pellet precipitated serum proteins.

  • LC-MS Quantification: Inject 10 µL of the supernatant into an LC-MS system. Quantify the remaining intact peptide by integrating the Area Under the Curve (AUC) of the Extracted Ion Chromatogram (XIC) for the parent mass.

  • Self-Validation Check: The Native-proline control must show >50% degradation within 4 hours to validate that the serum proteases were highly active during the assay.

Conclusion

The transition from native peptides to highly stable peptidomimetics requires structural interventions that outsmart biological degradation machinery. While 2-(tert-Butoxycarbonyl)isoxazolidine-5-carboxylic acid introduces synthetic challenges during N-acylation due to the α -effect and steric hindrance, the resulting therapeutic molecules exhibit unparalleled proteolytic resistance. By adopting the specialized COMU/collidine coupling protocols outlined above, drug development professionals can effectively harness the isoxazolidine scaffold to push peptide candidates past the pharmacokinetic barriers that historically lead to clinical attrition.

References

  • Isoxazolidine: A Privileged Scaffold for Organic and Medicinal Chemistry Chemical Reviews (ACS Publications) URL:[Link][1]

  • Organocatalytic Kinetic Resolution of N-Boc-Isoxazolidine-5-ones Organic Letters (ACS Publications) URL:[Link][5]

  • A Non-coded β-Amino Acid with Isoxazoline Core Able to Stabilize Peptides Folding through an Unprecedented Hydrogen Bond ResearchGate URL:[Link][2]

  • Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry PubMed Central (PMC) URL:[Link][3]

  • Improved acylation of pseudoproline: masked threonine in flow peptide chemistry MTAK (Hungarian Academy of Sciences) URL:[Link][4]

Sources

Safety & Regulatory Compliance

© Copyright 2026 BenchChem. All Rights Reserved.